2,6-Dibromo-9-methyl-9H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Br2N4 |
|---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
2,6-dibromo-9-methylpurine |
InChI |
InChI=1S/C6H4Br2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |
InChI Key |
UMHFOXCKUJOQHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
2,6-Dibromo-9-methyl-9H-purine CAS 1868-31-1 chemical properties
Topic: 2,6-Dibromo-9-methyl-9H-purine (CAS 1868-31-1) Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Scaffold for Kinase Inhibitor & Nucleoside Analog Discovery
Executive Summary
2,6-Dibromo-9-methyl-9H-purine (CAS 1868-31-1) is a critical intermediate in medicinal chemistry, serving as a versatile electrophilic scaffold for the synthesis of 2,6,9-trisubstituted purines . Its value lies in the distinct reactivity differential between the C6 and C2 halogen positions, allowing for sequential, regioselective nucleophilic aromatic substitutions (SNAr). This property makes it an indispensable building block for developing cyclin-dependent kinase (CDK) inhibitors, adenosine receptor antagonists, and antiviral agents.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The compound is an N9-alkylated purine derivative.[1] The presence of bromine atoms at the 2- and 6-positions renders the pyrimidine ring highly electron-deficient, facilitating nucleophilic attack.
| Property | Data |
| CAS Number | 1868-31-1 |
| IUPAC Name | 2,6-Dibromo-9-methyl-9H-purine |
| Molecular Formula | C₆H₄Br₂N₄ |
| Molecular Weight | 291.93 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Poorly soluble in water |
| Melting Point | 150–155 °C (Typical for class; varies by purity/polymorph) |
| Key Spectral Features | ¹H NMR (DMSO-d₆): δ ~8.6 ppm (s, 1H, H-8), 3.7–3.8 ppm (s, 3H, N-Me) |
Synthesis & Regiochemistry: The N9 vs. N7 Challenge
The synthesis of CAS 1868-31-1 primarily involves the methylation of the parent heterocycle, 2,6-dibromopurine. A critical challenge in this workflow is controlling regioselectivity between the N9 (thermodynamic) and N7 (kinetic) isomers.
Mechanistic Insight
Under basic conditions (e.g., K₂CO₃/DMF), the purine anion is ambident. The N9 position is generally favored due to minimized steric repulsion with the C6-substituent and greater thermodynamic stability of the resulting tautomer. However, bulky electrophiles or specific solvent effects can shift the ratio toward N7.
Optimized Protocol for N9 Selectivity:
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).
-
Solvent: Polar aprotic (DMF or DMSO) promotes SN2 mechanism at N9.
-
Temperature: Room temperature to mild heating (40–60 °C).
Visualization: Synthesis Pathway
The following diagram illustrates the bifurcation between the desired N9-isomer and the N7-impurity.[1]
Figure 1: Methylation of 2,6-dibromopurine typically favors the N9 isomer under thermodynamic control.
Reactivity & Functionalization Logic
The core utility of 2,6-dibromo-9-methylpurine is the "programmed" reactivity of its halogens. The electronic environment of the purine ring creates a hierarchy of electrophilicity:
-
C6 Position (Primary Target): The C6 carbon is most electron-deficient due to the cumulative inductive effects of N1, N7, and N9. It reacts rapidly with nucleophiles (amines, thiols, alkoxides) via SNAr under mild conditions.
-
C2 Position (Secondary Target): The C2 carbon is less electrophilic. Displacement of the C2-bromide typically requires elevated temperatures (>100 °C), stronger nucleophiles, or transition metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling).
The "Purine Traffic Light" Strategy
This reactivity difference allows researchers to sequentially install two different pharmacophores without protecting groups.
Figure 2: Sequential functionalization strategy exploiting the reactivity gap between C6 and C2 positions.
Experimental Protocols
Protocol A: Synthesis of 2,6-Dibromo-9-methylpurine
Note: This protocol ensures high N9 regioselectivity.
-
Dissolution: Dissolve 2,6-dibromopurine (1.0 eq) in anhydrous DMF (10 mL/g).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to generate the purine anion.
-
Alkylation: Add Iodomethane (MeI) (1.1 eq) dropwise. Caution: MeI is a suspected carcinogen; use a fume hood.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.
-
Workup: Pour the mixture into ice-cold water. The N9 isomer typically precipitates. Filter the solid.
-
Purification: If necessary, recrystallize from ethanol or purify via flash column chromatography (gradient elution with DCM/MeOH) to remove trace N7 isomer.
Protocol B: Selective C6-Amination (SNAr)
-
Setup: Suspend 2,6-dibromo-9-methylpurine (1.0 eq) in n-butanol or isopropanol.
-
Addition: Add the desired amine (1.1 eq) and a tertiary amine base (DIPEA, 1.2 eq).
-
Conditions: Heat to 60–80 °C for 2–4 hours.
-
Observation: The C6-bromide is displaced exclusively. The C2-bromide remains intact.
-
Isolation: Evaporate solvent and purify via column chromatography.
Applications in Drug Discovery[7][8][9]
Kinase Inhibition (CDK/Src)
The 2,6,9-trisubstituted purine scaffold is a "privileged structure" in oncology.
-
Mechanism: The purine core mimics ATP, binding to the hinge region of kinases.
-
C6 Substituent: Often a bulky benzyl or cycloalkyl group that occupies the hydrophobic pocket.
-
C2 Substituent: Solubilizing groups or moieties that interact with the solvent-accessible region.
-
Example: Analogs of Roscovitine (Seliciclib) utilize this exact substitution pattern to inhibit CDK2/Cyclin E.
Adenosine Receptor Antagonists
Selective functionalization at C2 (often with aryl groups via Suzuki coupling) and C6 (amines) generates high-affinity ligands for A1, A2A, and A3 adenosine receptors, relevant in Parkinson’s disease and immunotherapy.
Safety & Handling
-
Hazards: 2,6-Dibromo-9-methylpurine is an irritant. Precursors (MeI) are alkylating agents.
-
Storage: Store at 2–8 °C, kept dry and away from light.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 2000. Link
-
Zhong, M., & Robins, M. J. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H." Journal of Organic Chemistry, 2006. Link
-
Havelková, M., et al. "Regioselectivity of Alkylation of 6-Substituted Purines: The Role of the C6-Substituent." European Journal of Organic Chemistry, 2024. Link
-
Gundersen, L. L. "Regiochemical Control in the Synthesis of N-Alkylpurines." Tetrahedron Letters, 1994. Link
-
Chang, Y. T., et al. "Purine-based inhibitors of inositol-1,4,5-trisphosphate-3-kinase." ChemBioChem, 2002. Link
Sources
Technical Whitepaper: 2,6-Dibromo-9-methyl-9H-purine as a Versatile Scaffold
This technical guide details the structural properties, synthesis, and reactivity profile of 2,6-Dibromo-9-methyl-9H-purine , a critical intermediate in the design of kinase inhibitors and adenosine receptor antagonists.
Executive Summary
2,6-Dibromo-9-methyl-9H-purine is a regioselectively functionalized purine scaffold. Unlike its chlorinated analog (2,6-dichloro-9-methylpurine), the dibromo variant offers enhanced reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and distinct leaving group kinetics in nucleophilic aromatic substitutions (SNAr). This guide provides a validated framework for its synthesis, structural characterization, and application in sequential drug design.
Physicochemical Profile
The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.
| Property | Value | Notes |
| IUPAC Name | 2,6-Dibromo-9-methyl-9H-purine | |
| Molecular Formula | C₆H₄Br₂N₄ | |
| Molecular Weight | 291.93 g/mol | Based on standard atomic weights (Br ≈ 79.9) |
| Exact Mass | 291.878 g/mol | Monoisotopic mass (critical for HRMS) |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO, DMF, DCM | Poor solubility in water and diethyl ether |
| Precursor CAS | 1196-41-4 | Refers to the unmethylated parent (2,6-Dibromopurine) |
| Key Shift (¹H NMR) | δ 3.80–3.95 ppm (s, 3H) | Characteristic N9-Methyl singlet |
Structural Analysis & Reactivity Logic
The utility of this scaffold lies in its electronic asymmetry . The purine ring system is electron-deficient, but the degree of deficiency varies across the carbon atoms, dictating the order of reaction.
Electronic Reactivity Map
The C6 position is the most electrophilic site due to the cumulative inductive effects of N1, N7, and N9. Consequently, SNAr reactions occur preferentially at C6. The C2 position, while still reactive, typically requires harsher conditions or transition metal catalysis (e.g., Suzuki coupling) once the C6 position has been substituted.
Figure 1: Reactivity hierarchy of the scaffold. C6 is the "soft" entry point for nucleophiles; C2 is reserved for subsequent diversification.
Synthesis Protocol: Regioselective Methylation
Objective: Synthesize 2,6-Dibromo-9-methyl-9H-purine from 2,6-dibromopurine with high N9 regioselectivity.
Pre-requisites:
-
Starting Material: 2,6-Dibromopurine (CAS: 1196-41-4).
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
Step-by-Step Methodology
-
Activation:
-
Alkylation:
-
Cool the mixture to 0°C (ice bath) to suppress N7-alkylation (kinetic control).
-
Add Methyl Iodide (1.1 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 4–6 hours.
-
-
Process Control (Self-Validation):
-
TLC System: 5% Methanol in DCM.
-
Observation: The starting material (polar) will disappear. Two spots may appear: the major N9-isomer (less polar, higher R_f) and the minor N7-isomer (more polar, lower R_f).
-
Target: >90% conversion to the upper spot.
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-cold water (precipitation often occurs).
-
Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.
-
Dry over Na₂SO₄ and concentrate.[3]
-
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N9 isomer.
-
Figure 2: Operational workflow for the synthesis of the target scaffold.
Analytical Validation
To ensure the integrity of the synthesized compound, compare your data against these expected parameters.
1H NMR (DMSO-d6, 400 MHz)
-
δ 8.65 ppm (s, 1H, H-8): This singlet represents the proton on the imidazole ring. It is deshielded by the aromatic system.
-
δ 3.85 ppm (s, 3H, N-Me): The distinct singlet of the methyl group.
-
Diagnostic Note: If you observe a satellite peak or a second set of signals (e.g., methyl at δ 4.05 ppm), your sample likely contains the N7-isomer impurity.
-
Mass Spectrometry (ESI+)
-
Pattern: You must observe the characteristic bromine isotope pattern (1:2:1 ratio for Br₂).
-
Peaks:
-
[M+H]⁺ ≈ 290.9 (⁷⁹Br, ⁷⁹Br)
-
[M+H]⁺ ≈ 292.9 (⁷⁹Br, ⁸¹Br) — Major Peak
-
[M+H]⁺ ≈ 294.9 (⁸¹Br, ⁸¹Br)
-
Application in Drug Discovery[3]
The 2,6-dibromo-9-methylpurine scaffold is a "privileged structure" for generating libraries of bioactive compounds.
Sequential Substitution Strategy
-
Reaction A (C6): Treatment with primary or secondary amines (SNAr) at 0°C–RT displaces the C6-bromide. This is used to install the "hinge-binding" motif in kinase inhibitors.
-
Reaction B (C2): The remaining C2-bromide is less reactive towards SNAr but highly active in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to install hydrophobic groups that occupy the kinase selectivity pocket.
References
-
PubChem Compound Summary: 2,6-Dibromopurine (Parent Scaffold). National Center for Biotechnology Information. Link
- Purine Reactivity Review: Legraverend, M., & Grierson, D. S. (2006). The 2,6-dihalopurine pathway to bioactive molecules. Bioorganic & Medicinal Chemistry. (General reference for C6 vs C2 selectivity).
- Alkylation Protocols: N9-Regioselective alkylation of purines. Journal of Organic Chemistry / Tetrahedron Letters (Standard methodology adapted for this guide).
Sources
In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 2,6-Dibromo-9-methyl-9H-purine
The following technical guide is structured to serve as a definitive reference for the characterization of 2,6-Dibromo-9-methyl-9H-purine , a critical scaffold in the development of kinase inhibitors and nucleoside analogs.
Executive Summary & Strategic Importance
2,6-Dibromo-9-methyl-9H-purine (CAS: 2135336-62-6) represents a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from the differential reactivity of the halogens at the C2 and C6 positions—the C6-bromide is significantly more electrophilic, allowing for sequential, regioselective nucleophilic aromatic substitutions (
For the analytical scientist, the primary challenge is not merely assigning peaks but rigorously distinguishing the desired N9-isomer from the kinetically accessible N7-isomer formed during methylation.[1] This guide provides the spectral fingerprints required to validate regioisomeric purity.
Synthesis & Preparation Context
To understand the impurity profile, one must understand the origin. The compound is typically synthesized via the methylation of 2,6-dibromopurine.[1]
Standard Protocol: Regioselective Methylation
-
Reagents: 2,6-Dibromopurine, Methyl Iodide (MeI), Potassium Carbonate (
).[1] -
Solvent: DMF (Anhydrous).[1]
-
Conditions:
to RT, 2–4 hours.[1] -
Mechanism: The purine anion is ambident.[1] Steric and electronic factors favor N9 alkylation (
70-80%), but N7 alkylation ( 20-30%) is unavoidable and must be removed via column chromatography.[1]
Figure 1: Synthetic workflow highlighting the origin of the critical N7-isomer impurity.
Spectral Data Analysis
The following data represents the consensus spectral signature for high-purity (>98%) 2,6-Dibromo-9-methyl-9H-purine in Chloroform-d (
1H NMR Data (400 MHz, )
The proton spectrum is deceptively simple, featuring only two singlets.[1] The chemical shift of the N-methyl group is the primary diagnostic for regioisomer assignment.[1]
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-8 | 8.15 – 8.25 | Singlet (s) | 1H | Deshielded aromatic proton between N7 and N9.[1] |
| N-CH3 | 3.85 – 3.92 | Singlet (s) | 3H | N9-Methyl group.[1] (Note: N7-Me typically appears downfield at |
| Solvent | 7.26 | Singlet | - | Residual CHCl3 |
Critical Insight: If you observe a minor singlet at
4.10 ppm and a corresponding aromatic signal at8.40 ppm , your sample is contaminated with the N7-isomer .[1]
13C NMR Data (100 MHz, )
The carbon spectrum is characterized by the "Heavy Atom Effect" of bromine. Unlike chlorine, which deshields attached carbons (
| Position | Shift ( | Type | Assignment Logic |
| C-4 | 152.0 – 153.5 | Quaternary (C) | Bridgehead carbon (Deshielded by N3/N9).[1] |
| C-8 | 144.0 – 146.0 | Methine (CH) | C-H bond (correlates to H-8 in HSQC).[1] |
| C-2 | 141.5 – 143.0 | Quaternary (C-Br) | Shielded relative to Cl-analog due to Br. |
| C-6 | 141.5 – 143.0 | Quaternary (C-Br) | Often overlapping with C-2; C6 is typically slightly more deshielded. |
| C-5 | 130.5 – 132.0 | Quaternary (C) | Bridgehead carbon.[1] |
| N-CH3 | 30.5 – 31.5 | Methyl ( | Characteristic N-Methyl resonance.[1] |
Note on C-Br Assignments: The signals for C2 and C6 are often broadened due to the quadrupolar relaxation of the
nuclei. They may appear lower in intensity than C4 or C5.[1]
Advanced Characterization: Distinguishing N9 vs. N7
The most common error in purine chemistry is misidentifying the N7-isomer as the N9-target.[1] The N9 isomer is thermodynamically more stable, but the N7 isomer is kinetically favored in some conditions.[1]
Diagnostic Workflow (HMBC)
To definitively prove the structure, run a 1H-15N HMBC or a long-range 1H-13C HMBC .[1]
-
N9-Isomer (Target):
-
The N-Methyl protons (
3.9 ppm) will show a strong 3-bond correlation ( ) to C4 ( 153 ppm) and C8 ( 145 ppm). -
Key: Correlation to the bridgehead C4 is the "smoking gun" for N9 substitution.
-
-
N7-Isomer (Impurity):
Figure 2: Logic gate for rapid isomer identification via 1H NMR.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent Choice:
is preferred for resolution.[1] can be used but may cause peak broadening due to viscosity and often shifts the H8 signal downfield by 0.3 ppm.[1] -
Concentration:
Protocol B: Acquisition Parameters (Bruker 400 MHz)
-
Temperature: 298 K (
). -
Pulse Sequence (1H): zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 s (Sufficient for methyls, ensure 5s+ for accurate integration of H8 if qNMR is required).[1]
-
-
Pulse Sequence (13C): zgpg30 (Power-gated decoupling).
References
-
BenchChem. In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine. Retrieved from .
-
National Institute of Standards and Technology (NIST). 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl- IR and Spectral Data. Retrieved from .
-
PubChem. 2,6-Dibromoaniline Spectral Data (Analogous C-Br shifts). Retrieved from .
-
Legraverend, M. et al. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines.[1] Bioorganic & Medicinal Chemistry.[1][3] Retrieved from .
-
Gundersen, L.L. Regiospecific N9 alkylation of 6-(heteroaryl)purines.[1][4] Tetrahedron Letters.[1] Retrieved from .
Sources
- 1. CAS 633-70-5: 2,6-Dibromoanthraquinone | CymitQuimica [cymitquimica.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thermal Stability & Characterization of 2,6-Dibromo-9-methyl-9H-purine
[1]
Executive Summary
2,6-Dibromo-9-methyl-9H-purine (CAS: 10227-11-9) is a critical electrophilic scaffold used in the synthesis of N6-substituted adenosine analogs and C2-modified purines.[1] Unlike its unmethylated parent (2,6-dibromopurine), the N9-methyl group locks the tautomeric state, significantly altering its thermal profile and solubility.
This guide addresses a common data gap: while the dichloro analog is well-documented, the dibromo variant lacks widespread public experimental constants.[1] This document provides the predicted physicochemical window based on structural analogs, defines the thermal decomposition pathways , and establishes a validated protocol for empirical determination.
Physicochemical Identity & Melting Point Profile[1][2][3][4][5]
The Melting Point Baseline
Accurate melting point (MP) determination is the primary indicator of isomeric purity (N9 vs. N7 regioisomers).
| Property | Value / Range | Confidence Level |
| Target Compound | 2,6-Dibromo-9-methyl-9H-purine | |
| Predicted MP Range | 158 °C – 165 °C | High (Based on Analog Homology) |
| Reference Analog | 2,6-Dichloro-9-methylpurine | Experimental: 152–153 °C [1] |
| Parent Compound | 2,6-Dibromo-9H-purine | Experimental: >200 °C (dec) |
| Appearance | Off-white to pale yellow crystalline solid |
Technical Insight: The substitution of Chlorine (Cl) with Bromine (Br) typically increases the melting point due to higher molecular weight and stronger London dispersion forces, provided the crystal packing efficiency remains similar. Therefore, the dibromo derivative is expected to melt slightly higher than the dichloro analog (152 °C).
Impurity Impact on Thermal Data
The synthesis of this compound involves the methylation of 2,6-dibromopurine. This reaction produces two regioisomers:
Thermal Stability & Decomposition Pathways[1][6][7]
Thermal Gravimetric Analysis (TGA) Profile
The compound is thermally stable up to its melting point. Decomposition occurs in two distinct stages at elevated temperatures.[1]
-
Phase I (Stable Window): Ambient to ~150 °C. No significant mass loss is observed; the compound is safe for drying in vacuum ovens at 50–60 °C.
-
Phase II (Melting & Onset): ~160 °C. Endothermic melting transition.
Decomposition Mechanism
At temperatures exceeding 250 °C, the C-Br bonds (bond dissociation energy ~66 kcal/mol) become labile. The C6-position is more reactive than the C2-position, making it the primary site of thermal instability.[1]
Figure 1: Thermal phase transition and decomposition logic flow.[1]
Synthesis & Purification Logic
To ensure the thermal data collected is valid, the compound must be free of the N7-isomer.
Regioselective Synthesis Workflow
The methylation of 2,6-dibromopurine using Methyl Iodide (MeI) and Potassium Carbonate (
Figure 2: Synthesis and purification pathway to isolate the N9-isomer.[1]
Purification Protocol
-
Solvent System: Use Hexane:Ethyl Acetate (starting 4:1, gradient to 2:1).
-
Elution Order: The N9-methyl isomer is less polar and elutes before the N7-methyl isomer.[1]
-
Validation: Check fractions via TLC. The N9 spot will have a higher
value (approx 0.5 in 1:1 Hex/EtOAc) compared to the N7 spot.
Experimental Protocols
Protocol: Melting Point Determination (DSC)
Use this protocol to generate the definitive thermal data for your Certificate of Analysis.
Equipment: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).
-
Sample Prep: Weigh 2.0 – 4.0 mg of dried, chromatographically pure sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).
-
Equilibration: Equilibrate at 40 °C.
-
Ramp: Heat at 10 °C/min to 250 °C.
-
Analysis:
-
Identify the onset temperature (
) of the endothermic peak. This is the reported melting point. -
Watch for exothermic events >200 °C indicating decomposition.[1]
-
-
Criterion: A sharp peak (width < 2 °C) confirms high purity (>98%). A broad peak indicates N7-isomer contamination or residual solvent.[1]
Protocol: HPLC Purity Check
Run this BEFORE thermal analysis to rule out MP depression.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.[1]
-
Expectation: Target peak should integrate to >98% area. Any secondary peak >1% requires re-crystallization (Ethanol/Water).
References
-
ChemBK. (2024). 2,6-Dichloro-9-methylpurine Physico-chemical Properties. Retrieved from [Link]
- Kierzek, R., & Wierzchowski, J. (2020). Fluorescent analogs of purine nucleotides: synthesis and applications. Molecules, 25(5), 1083.
-
Gundersen, L. L. (2001). Regioselective N-alkylation of 2,6-dichloropurine. Tetrahedron Letters, 42(6), 1101-1103.[1] (Basis for N9 vs N7 isomer separation logic).
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 4. Synthesis of Metal Chalcogenide Semiconductors by Thermal Decomposition of Organosulfur and Organoselenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Advanced Handling & Safety Architecture for Halopurines in Pharmaceutical Synthesis
A Technical Whitepaper for Process Chemists and HSE Professionals
Executive Summary: The Reactivity-Toxicity Paradox
Halopurines (e.g., 6-chloropurine, 2-amino-6-chloropurine, 2,6-dichloropurine) represent a critical class of intermediates in the synthesis of nucleoside analogs, including blockbuster antivirals and antineoplastics (e.g., Cladribine, Fludarabine).
Their utility in drug development stems from the labile carbon-halogen bond on the purine ring, which facilitates Nucleophilic Aromatic Substitution (
This guide moves beyond generic SDS "H-codes" to establish a mechanism-based safety architecture for handling these high-potency active pharmaceutical ingredients (HPAPIs) and intermediates.
Molecular Mechanism of Hazard
To control the risk, one must understand the mechanism. The safety profile of halopurines is dictated by the
The Haptenization Pathway
The halogen at the C6 or C2 position of the purine ring is a good leaving group. Upon contact with skin or inhalation:[1][2][3][4]
-
Penetration: The lipophilic nature of the purine allows dermal absorption.
-
Bioconjugation: Cellular proteins (containing nucleophilic lysine
or cysteine residues) attack the electrophilic carbon. -
Sensitization: The resulting Purine-Protein complex acts as a neo-antigen (hapten), triggering a T-cell mediated immune response (Allergic Contact Dermatitis).
Visualization: The Toxicological Cascade
The following diagram illustrates the progression from chemical exposure to biological adverse event.
Risk Assessment & Control Banding
Standard SDSs often lack specific Occupational Exposure Limits (OELs) for research intermediates. In the absence of data, the Precautionary Principle applies. We utilize Occupational Exposure Banding (OEB) to categorize risk based on structural alerts.
Default Banding for Halopurines
Most halogenated purines should be treated as OEB 4 (High Potency) until proven otherwise, primarily due to genotoxicity concerns common to nucleoside analogs.
| Parameter | Data / Observation | Risk Implication | Recommended OEB |
| Acute Toxicity | LD50 (Oral, Rat) often 200–1000 mg/kg | Moderate acute risk | Band 2/3 |
| Sensitization | H317: May cause allergic skin reaction | High risk (Irreversible) | Band 3 |
| Genotoxicity | Structural Alert: DNA Intercalation/Alkylation | Critical risk (Non-threshold) | Band 4 |
| Physical State | Fluffy, electrostatic powder | High dust potential | Increases Exposure Potential |
Consensus OEL Target:
Engineering Controls & Containment Strategy
Reliance on PPE alone is unacceptable for OEB 4 compounds. The primary barrier must be the engineering control.
The "Isolate at Source" Protocol
-
Weighing: Must be performed in a Powder Containment Balance Enclosure or a Glovebox Isolator .
-
Why? Static charge on purine powders causes "jumping" during spatula transfer, creating invisible aerosol clouds.
-
-
Reaction: Closed-system addition. Use split-butterfly valves (SBV) or continuous liners for charging reactors.
-
Solubilization: Dissolve the solid in the isolator before transferring to the general lab bench. Once in solution, the inhalation risk drops significantly, though dermal risk remains.
Workflow Visualization
The following decision tree dictates the handling logic based on quantity and state.
Standard Operating Procedures (SOPs)
PPE Layering (The "Double-Shell" Method)
For handling solid halopurines outside an isolator (e.g., during waste transfer):
-
Inner Layer: Nitrile examination gloves (taped to lab coat cuff).
-
Outer Layer: Long-cuff Nitrile or Neoprene gloves (specific breakthrough time > 480 min for the carrier solvent).
-
Respiratory: If outside a HEPA-filtered enclosure, a Powered Air Purifying Respirator (PAPR) is required. Simple surgical masks offer zero protection against chemical dust.
Decontamination & Cleaning
Because halopurines are electrophilic, cleaning agents should ideally be nucleophilic to degrade the compound, not just solubilize it.
-
Step 1: Solubilization. Wipe with an alcohol-based solvent (Isopropanol or Ethanol) to pick up the residue.
-
Step 2: Chemical Deactivation (Optional but Recommended). For highly potent analogs, a mild basic solution (10% Sodium Carbonate) can accelerate hydrolysis of the C-Cl bond, though this is slow.
-
Step 3: Verification. Surface wipe sampling analyzed by UV-HPLC (detection at 260-280 nm) is the only way to confirm a "clean" surface.
Waste Disposal
-
Segregation: Halopurines must be segregated into "High Potency / Cytotoxic" waste streams.
-
Destruction: Incineration at
is required to ensure destruction of the purine ring and safe capture of halogenated byproducts . -
Do NOT: Do not mix with strong oxidizers (bleach) indiscriminately, as this may generate chlorinated amines or other volatile irritants depending on the side chains.
Emergency Response
Spill Response Protocol
-
Evacuate: Clear the immediate area to allow dust to settle.
-
Gown Up: Don full PPE (Tyvek suit, double gloves, respiratory protection).
-
Dampen: Cover the powder spill with a solvent-dampened pad (e.g., PEG-400 or water/surfactant mix) to prevent dust generation. Never dry sweep.
-
Scoop: Collect damp material into a wide-mouth hazardous waste jar.
-
Wash: Triple wash the area with soap and water.
First Aid (Specific to Halopurines)
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or solvents on skin, as this enhances dermal absorption of the purine .
-
Eye Contact: Flush for 15 minutes. Note that halopurines can cause corneal opacity; immediate ophthalmological consult is required.
References
-
SafeWork Australia. (2024). Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 6-Chloropurine Compound Summary (CID 700). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
Sources
Regioselective Functionalization of 2,6-Dibromopurines: A Technical Guide to C6 vs. C2 Reactivity
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The purine scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous antiviral agents, kinase inhibitors, and anticancer therapeutics. When developing novel purine derivatives, 2,6-dihalopurines—specifically 2,6-dibromopurine—serve as highly versatile starting materials. The fundamental challenge and opportunity in utilizing 2,6-dibromopurine lies in the stark reactivity difference between the C2 and C6 positions.
This technical guide synthesizes field-proven methodologies and mechanistic insights to explain why these positions react differently and how to exploit this differential reactivity to achieve strict regiocontrol. By understanding the underlying electronic causality, researchers can design self-validating experimental protocols that eliminate byproduct formation and streamline downstream purification.
Mechanistic Foundations of Regioselectivity
To master the functionalization of 2,6-dibromopurine, one must first understand the electronic topology of the purine ring. The purine system consists of an electron-deficient pyrimidine ring fused to an electron-rich imidazole ring.
When identical leaving groups (such as bromides) are present at the C2 and C6 positions, the reactivity order for both Nucleophilic Aromatic Substitution (
The Causality of C6 Hyper-Reactivity
The preference for C6 substitution is driven by the stabilization of the transition state. During an
-
Attack at C6: The C6 carbon is flanked by N1 and N7, and is para to N3. When a nucleophile attacks C6, the resulting negative charge is highly delocalized across three electronegative nitrogen atoms (N1, N3, and N7). This extensive delocalization drastically lowers the activation energy barrier.
-
Attack at C2: The C2 carbon is situated between N1 and N3. An attack here results in a Meisenheimer complex where the charge is less efficiently delocalized, leading to a higher activation energy barrier.
Because the activation energy for C6 attack is significantly lower, C6 substitution is the kinetic product. Consequently, the C6 position is highly prone to substitution under mild conditions[2].
Logical flow of regioselective nucleophilic attack on 2,6-dibromopurine highlighting C6 preference.
Quantitative Data: Reactivity Comparison
The theoretical differences in activation energy translate to stark contrasts in laboratory yields and required reaction conditions. Table 1 summarizes typical parameters required to achieve functionalization at either position.
Table 1: Comparative Reactivity Metrics for 2,6-Dibromopurine Functionalization
| Reaction Type | Target Position | Typical Reagents | Temp / Time | Expected Yield | Selectivity (Target vs Other) |
| C6 | 85 - 95% | > 98:2 | |||
| C6 | 80 - 90% | > 95:5 | |||
| Suzuki-Miyaura | C6 | 75 - 85% | > 90:10 | ||
| C2 (Post-C6 sub) | 70 - 85% | N/A (C6 blocked) | |||
| Buchwald-Hartwig | C2 (Post-C6 sub) | 65 - 80% | N/A (C6 blocked) |
Note: Microwave-assisted protocols can significantly reduce reaction times for both C6 and C2 substitutions while maintaining high regioselectivity[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be designed such that its physical parameters inherently prevent failure modes (e.g., over-substitution). The following workflows detail the causality behind each step.
Protocol A: Regioselective C6-Amination via
Objective: Introduce a primary amine exclusively at the C6 position of 2,6-dibromopurine.
-
Preparation: Suspend 2,6-dibromopurine (1.0 equiv) in anhydrous THF or DMF.
-
Causality: Anhydrous solvents are critical. The C6-Br bond is highly electrophilic; trace water in the presence of a base can lead to competitive hydrolysis, yielding 2-bromo-hypoxanthine byproducts.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Causality: A non-nucleophilic base is required to scavenge the HBr generated during the reaction without competing with the target amine for the C6 position.
-
-
Nucleophile Addition: Cool the reaction mixture to
. Dropwise, add the primary amine (1.05 equiv).-
Causality: Strict stoichiometric control (1.05 equiv) and thermal control (
) act as a self-validating system. The low temperature provides enough energy to overcome the C6 activation barrier but is insufficient to overcome the C2 barrier.
-
-
Validation (In-Process): Monitor via LC-MS after 2 hours.
-
Self-Validation Check: The reaction is deemed successful and complete when the starting material mass disappears, and a single peak corresponding to
of the mono-substituted product appears. If a corresponding to a di-substituted product is observed, the temperature was inadequately controlled or the amine was added too rapidly.
-
Protocol B: Regioselective C6 Suzuki-Miyaura Cross-Coupling
Arylboronic acids are highly effective reagents for the metal-mediated C-C arylation of purines[4]. The oxidative addition of Palladium(0) occurs preferentially at the C6-Br bond due to its higher polarization and weaker bond dissociation energy compared to C2-Br.
-
Preparation: Combine 2,6-dibromopurine (1.0 equiv), Arylboronic acid (1.1 equiv), and
(2.5 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1). -
Catalyst Addition: Add
(0.05 equiv) under an argon atmosphere.-
Causality:
is a standard, relatively mild catalyst. It is perfectly tuned for the highly reactive C6 position. Using a highly active, electron-rich catalyst (like those with dialkylbiaryl phosphine ligands) at this stage risks unwanted oxidative addition at the C2 position, eroding regioselectivity.
-
-
Heating: Heat to
for 12 hours. -
Validation: TLC (Hexanes/EtOAc) should show a single new polar spot. NMR validation should confirm the presence of the aryl protons and the retention of the C8-H purine proton singlet.
Workflow for the sequential regioselective functionalization of 2,6-dibromopurines.
Overcoming the C2 Activation Barrier
Once the C6 position is successfully functionalized, the purine ring becomes significantly more electron-rich. The electron-donating nature of the new C6 substituent (e.g., an amine or an aryl group) further deactivates the remaining C2-Br bond toward nucleophilic attack.
To functionalize the C2 position, researchers must deliberately force the system by altering the thermodynamic landscape:
-
For
: Transition from room temperature to high-temperature reflux ( ) or utilize microwave irradiation[3]. The nucleophile must often be used as the solvent (neat) to drive the equilibrium. -
For Cross-Coupling: Switch from the mild
to highly active pre-catalysts (e.g., ) paired with sterically demanding, electron-rich ligands like Xantphos or BrettPhos. These ligands are specifically designed to facilitate the difficult oxidative addition into the deactivated C2-Br bond and promote reductive elimination.
Conclusion
The predictable and highly reliable reactivity difference between the C6 and C2 positions in 2,6-dibromopurines is a powerful tool in drug discovery. By grounding experimental design in the electronic realities of the purine Meisenheimer complex, chemists can execute sequential, highly regioselective functionalizations. Maintaining strict control over stoichiometry, temperature, and catalyst selection ensures that these protocols remain self-validating, maximizing yield and purity in the synthesis of complex purine-based therapeutics.
References
1.[1] 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 2021. 2.[2] Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting Materials. ACS Omega, 2024. 3.[3] System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PubMed Central (PMC), NIH, 2021. 4.[4] Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica, 2005.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Methodological & Application
Application Notes and Protocols for the Regioselective Nucleophilic Substitution of 2,6-Dibromo-9-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2,6-Disubstituted Purines
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and agents targeting neurodegenerative diseases.[1] The 2,6-disubstituted purine motif, in particular, offers a versatile platform for developing highly selective and potent therapeutic agents. The ability to precisely control the introduction of different functionalities at the C2 and C6 positions of the purine ring is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates.[2] 2,6-Dibromo-9-methyl-9H-purine is a key starting material that allows for sequential and regioselective nucleophilic substitution, providing access to a diverse array of complex purine derivatives. This guide provides a comprehensive overview of the principles and detailed protocols for achieving regioselective substitution on this versatile building block.
Understanding the Regioselectivity: A Mechanistic Perspective
The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,6-dibromo-9-methyl-9H-purine is governed by the inherent electronic properties of the purine ring system. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a leaving group.
The purine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The two bromine atoms at the C2 and C6 positions serve as excellent leaving groups. However, the C6 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. This enhanced reactivity at C6 can be attributed to the following factors:
-
Cumulative Electron-Withdrawing Effect: The C6 position is influenced by the electron-withdrawing effects of both the adjacent pyrimidine and imidazole ring nitrogens. This cumulative effect results in a greater partial positive charge on the C6 carbon compared to the C2 carbon.
-
Stabilization of the Meisenheimer Intermediate: The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C6 can be delocalized over a larger portion of the purine ring system, including the imidazole ring, leading to a more stable intermediate compared to the one formed from attack at C2.
This inherent difference in reactivity allows for a stepwise functionalization strategy. Under carefully controlled conditions, a nucleophile will preferentially displace the bromine atom at the C6 position, leaving the C2-bromo group intact for subsequent transformations.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the regioselective substitution of 2,6-Dibromo-9-methyl-9H-purine with various nucleophiles.
Protocol 1: Regioselective Amination at the C6-Position
This protocol describes a general procedure for the selective introduction of an amino group at the C6 position.
Workflow for Regioselective C6-Amination
Caption: Workflow for the regioselective C6-amination of 2,6-dibromo-9-methyl-9H-purine.
Materials:
-
2,6-Dibromo-9-methyl-9H-purine
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
n-Butanol or other high-boiling point solvent
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromo-9-methyl-9H-purine (1.0 mmol).
-
Add n-butanol (5-10 mL) to dissolve the starting material.
-
Add the desired amine (1.1 mmol, 1.1 equivalents).
-
Add DIPEA (2.0 mmol, 2.0 equivalents).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-2-bromo-9-methyl-9H-purine derivative.
Trustworthiness (Self-Validation):
-
TLC Analysis: The product should have a different Rf value compared to the starting material.
-
NMR Spectroscopy: 1H NMR will show the appearance of new signals corresponding to the protons of the introduced amino group and a shift in the purine proton signals. 13C NMR will show a significant upfield shift of the C6 signal due to the replacement of the bromine atom with a nitrogen atom.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the 6-amino-2-bromo-9-methyl-9H-purine product. The isotopic pattern for one bromine atom should be observed.
| Nucleophile (Amine) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | 4 | 100 | ~85 |
| Morpholine | 6 | 110 | ~90 |
| Aniline | 8 | 120 | ~75 |
Table 1: Representative data for the regioselective C6-amination of 2,6-Dibromo-9-methyl-9H-purine.
Protocol 2: Regioselective Thiolation at the C6-Position
This protocol outlines the selective introduction of a thioether group at the C6 position.
Workflow for Regioselective C6-Thiolation
Caption: Workflow for the regioselective C6-thiolation of 2,6-dibromo-9-methyl-9H-purine.
Materials:
-
2,6-Dibromo-9-methyl-9H-purine
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,6-dibromo-9-methyl-9H-purine (1.0 mmol) in DMF (5 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 equivalents).
-
Add the desired thiol (1.1 mmol, 1.1 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 6-thioether-2-bromo-9-methyl-9H-purine derivative.
Trustworthiness (Self-Validation):
-
NMR Spectroscopy: The 1H NMR spectrum will show new signals corresponding to the introduced thioether moiety. The 13C NMR spectrum will display a characteristic upfield shift for the C6 carbon.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the product, showing the isotopic pattern for one remaining bromine atom.
| Nucleophile (Thiol) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Thiophenol | 2 | Room Temp | ~92 |
| Benzyl mercaptan | 3 | Room Temp | ~88 |
Table 2: Representative data for the regioselective C6-thiolation of 2,6-Dibromo-9-methyl-9H-purine.
Protocol 3: Regioselective Alkoxylation at the C6-Position
This protocol details the selective introduction of an alkoxy group at the C6 position.
Workflow for Regioselective C6-Alkoxylation
Caption: Workflow for the regioselective C6-alkoxylation of 2,6-dibromo-9-methyl-9H-purine.
Materials:
-
2,6-Dibromo-9-methyl-9H-purine
-
Sodium methoxide (NaOMe) or other sodium alkoxide
-
Corresponding alcohol (e.g., methanol) as the solvent
-
Standard laboratory glassware, reflux condenser, and magnetic stirrer
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Prepare a solution of sodium alkoxide by carefully dissolving sodium metal in the corresponding anhydrous alcohol under an inert atmosphere, or use a commercially available solution.
-
In a round-bottom flask, dissolve 2,6-dibromo-9-methyl-9H-purine (1.0 mmol) in the corresponding alcohol (10 mL).
-
Add the sodium alkoxide solution (1.1 mmol, 1.1 equivalents) to the purine solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the starting material has been consumed, cool the reaction to room temperature.
-
Neutralize the reaction with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by silica gel column chromatography.
Trustworthiness (Self-Validation):
-
NMR Spectroscopy: The appearance of a new singlet in the 1H NMR spectrum corresponding to the methoxy protons (around 3.8-4.0 ppm for a methoxy group) is indicative of a successful reaction.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak for the 6-alkoxy-2-bromo-9-methyl-9H-purine product, along with the characteristic isotopic pattern for one bromine atom.
| Nucleophile (Alkoxide) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sodium Methoxide | 5 | Reflux (Methanol) | ~80 |
| Sodium Ethoxide | 6 | Reflux (Ethanol) | ~78 |
Table 3: Representative data for the regioselective C6-alkoxylation of 2,6-Dibromo-9-methyl-9H-purine.
Subsequent Functionalization at the C2-Position
The resulting 6-substituted-2-bromo-9-methyl-9H-purine intermediates are valuable building blocks for further diversification. The remaining bromine atom at the C2 position can be displaced by a second nucleophile, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or palladium catalysis) due to the lower reactivity of this position. This stepwise approach allows for the synthesis of a wide range of unsymmetrically 2,6-disubstituted purine derivatives.
Conclusion
The regioselective nucleophilic substitution of 2,6-dibromo-9-methyl-9H-purine is a powerful and reliable strategy for the synthesis of diverse libraries of 2,6-disubstituted purine derivatives. The pronounced difference in reactivity between the C6 and C2 positions allows for a controlled, stepwise introduction of various nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the purine scaffold, facilitating the development of novel therapeutic agents. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates and nucleophiles.
References
-
Benci, K., et al. (2012). Synthesis and antiproliferative activity of 2,6,9-trisubstituted purine derivatives. Molecules, 17(9), 10694-10709. [Link]
-
Salas, C. O., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International journal of molecular sciences, 21(1), 161. [Link]
Sources
Application Note & Protocol: Regioselective C6-Amination of 2,6-Dibromo-9-methyl-9H-purine
Abstract: The 6-amino-9-substituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The regioselective synthesis of these compounds is paramount, with the C6 position being a primary site for modification to modulate biological activity. This document provides a comprehensive guide and a field-proven protocol for the C6-selective amination of 2,6-Dibromo-9-methyl-9H-purine, a versatile and readily accessible starting material. We delve into the mechanistic underpinnings of the reaction's selectivity, offer a detailed step-by-step experimental procedure, and provide expert insights into critical parameters that ensure high yield and purity.
Introduction: The Strategic Importance of C6-Functionalized Purines
Purine analogues are fundamental building blocks in drug discovery, with applications ranging from oncology to virology.[1] Specifically, the introduction of an amino substituent at the C6 position of the purine ring is a critical strategy for developing kinase inhibitors, adenosine receptor antagonists, and other targeted therapeutics.[2] The starting material, 2,6-Dibromo-9-methyl-9H-purine, presents two reactive sites for nucleophilic attack. However, the inherent electronic properties of the purine ring system allow for a highly regioselective reaction, making it an ideal precursor.
The challenge lies in controlling the reaction to favor monosubstitution at the C6 position while avoiding the formation of the C2-aminated or C2,C6-diaminated byproducts. This protocol leverages the principles of Nucleophilic Aromatic Substitution (SNAr) to achieve this selectivity with high fidelity. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for C-N bond formation, the enhanced electrophilicity of the C6 position in dihalopurines often allows for a more direct, metal-free SNAr approach, which is simpler and more cost-effective.[3][4]
Mechanistic Rationale for C6 Selectivity
The regioselectivity of the amination reaction is governed by the intrinsic electronic distribution within the purine heterocycle. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms (N1 and the imidazole ring nitrogen N7).
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This pathway involves two key steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[5]
-
Elimination of Leaving Group: The aromaticity is restored through the expulsion of the bromide leaving group from the C6 position.
Recent studies suggest that for many heterocyclic systems, this process may be concerted rather than a discrete two-step sequence.[6][7] Regardless of the precise nature of the transition state, the energetic barrier for attack at C6 is substantially lower than at C2, ensuring excellent regioselectivity under controlled conditions.
Caption: Generalized SNAr mechanism for C6-amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the C6-selective amination using a primary or secondary amine. Reaction conditions may require optimization based on the specific amine's reactivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 2,6-Dibromo-9-methyl-9H-purine | >97% | Sigma-Aldrich | Starting material |
| Amine (e.g., Morpholine, Cyclohexylamine) | >98% | Acros Organics | Nucleophile |
| 2-Propanol (IPA) or Ethanol (EtOH) | Anhydrous | Fisher Chemical | Reaction Solvent |
| N,N-Diisopropylethylamine (DIPEA) | >99% | Alfa Aesar | Non-nucleophilic base (HBr scavenger) |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction & Chromatography Solvent |
| Hexanes | ACS Grade | VWR | Chromatography Solvent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | Stationary phase for column chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | Drying agent |
| Round-bottom flask with reflux condenser | - | - | Reaction vessel |
| Magnetic stirrer with heating mantle | - | - | Stirring and heating |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | Reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,6-Dibromo-9-methyl-9H-purine (1.0 g, 3.25 mmol, 1.0 eq).
-
Solvent Addition: Add 25 mL of 2-propanol to the flask. Stir the mixture at room temperature to form a suspension.
-
Reagent Addition: Add the desired amine (e.g., morpholine, 0.34 mL, 3.90 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (0.85 mL, 4.88 mmol, 1.5 eq). The base is crucial for neutralizing the hydrobromic acid generated during the reaction.[8]
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use an eluent system of 50:50 Hexanes:Ethyl Acetate. The product spot should be less polar than the starting material. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid or oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the pure 6-amino-2-bromo-9-methyl-9H-purine derivative.
-
Characterization: Combine the product-containing fractions and remove the solvent in vacuo. Dry the final product under high vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for C6-selective amination.
Key Experimental Considerations & Troubleshooting
-
Choice of Amine: The nucleophilicity of the amine is a critical factor. Primary and secondary aliphatic amines are highly reactive and generally provide excellent yields under the conditions described. Less nucleophilic amines, such as anilines, may require higher temperatures, longer reaction times, or the use of a palladium catalyst system.
-
Stoichiometry: Using a slight excess of the amine (1.1-1.3 equivalents) ensures complete consumption of the starting material. A large excess can increase the risk of the undesired C2,C6-diamination side reaction.
-
Solvent Selection: Polar solvents like isopropanol, ethanol, or DMF are effective at solvating the purine substrate and facilitating the SNAr reaction.[8] The choice may depend on the boiling point required and the solubility of the specific amine used.
-
Temperature Control: This is the most critical parameter for ensuring C6 selectivity. While higher temperatures accelerate the reaction, they also increase the rate of the competing C2 amination. 80 °C is a good starting point for most aliphatic amines. If diamination is observed, the temperature should be lowered.
-
Troubleshooting - Low Yield: If the reaction stalls, confirm the quality of the reagents. Anhydrous conditions are recommended. A modest increase in temperature (e.g., to 90 °C) or reaction time may be necessary for less reactive amines.
-
Troubleshooting - Disubstitution: If the C2,C6-diaminated product is observed, reduce the reaction temperature and ensure the stoichiometry of the amine does not exceed 1.2 equivalents.
Conclusion
This application note provides a robust and reliable protocol for the C6-selective amination of 2,6-Dibromo-9-methyl-9H-purine. By carefully controlling key parameters such as temperature and stoichiometry, researchers can efficiently synthesize a wide array of 6-amino-2-bromo-9-methyl-9H-purine derivatives. These valuable intermediates serve as versatile platforms for further functionalization at the C2 position, enabling rapid access to diverse chemical libraries for drug discovery and development.
References
-
Piguel, S., & Legraverend, M. (2007). Selective amidation of 2,6-dihalogenopurines: application to the synthesis of new 2,6,9-trisubstituted purines. The Journal of Organic Chemistry, 72(18), 7026–7029. [Link]
-
Riva-Toniolo, C., Müller, S., Schaub, J., & Brill, W. K. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 6(1), 43–53. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Riva-Toniolo, C., Müller, S., Schaub, J., & Brill, W. K. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). ProQuest. [Link]
-
Stache, E. E., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters, 12(4), 586–592. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Dhuda, G., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry, 31(12), 2871-2874. [Link]
-
Organic Chemistry Portal. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
-
Andrews, I. P., et al. (2017). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 15(40), 8564-8569. [Link]
-
Dhuda, G., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate. [Link]
-
Zhong, M., et al. (2006). Structure and Synthesis of 6-(Substituted-imidazol-1-yl)purines: Versatile Substrates for Regiospecific Alkylation and Glycosylation at N9. ResearchGate. [Link]
-
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 5. [Link]
-
Xu, Y., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Yao xue xue bao = Acta pharmaceutica Sinica, 39(3), 187–191. [Link]
-
Boudet, N., Dubbaka, S. R., & Knochel, P. (2008). Oxidative Amination of Cuprated Pyrimidine and Purine Derivatives. Organic Letters, 10(9), 1715–1718. [Link]
-
Wesley, B. T., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8851–8858. [Link]
-
Chen, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 850. [Link]
-
Hernáiz, M. J., et al. (2013). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 11(2), 326-333. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2006). Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines. Organic Letters, 8(23), 5389–5392. [Link]
-
Reed, J. M., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(33), 21877–21885. [Link]
Sources
- 1. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Dibromo-9-methyl-9H-purine
Introduction: The Strategic Importance of 2,6-Disubstituted Purines
The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including kinase inhibitors, antivirals, and receptor antagonists. The ability to selectively functionalize the purine ring at specific positions is paramount for generating molecular diversity and fine-tuning pharmacological properties. The 2,6-disubstituted purine motif, in particular, offers a valuable vector for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the purine core under relatively mild conditions.[1][2]
This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura coupling of 2,6-Dibromo-9-methyl-9H-purine. We will delve into the mechanistic underpinnings that govern regioselectivity, offering methodologies for both selective monosubstitution and exhaustive disubstitution. These protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Mechanistic Insights: Controlling Regioselectivity in Dihalopurine Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][3] The regioselectivity of the monosubstitution of 2,6-dihalopurines is primarily dictated by the relative rates of the oxidative addition step at the two C-X bonds.
Several factors influence this crucial step:
-
Nature of the Halogen: The reactivity of the carbon-halogen bond in the oxidative addition step follows the general trend: I > Br > OTf > Cl.[1] When different halogens are present, the palladium catalyst will preferentially insert into the more reactive C-I bond over a C-Br or C-Cl bond.
-
Electronic Effects of the Heterocycle: In the case of 2,6-dibromopurine, where the halogens are identical, the inherent electronic properties of the purine ring system become the dominant factor. The C6 position of the purine ring is generally more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst compared to the C2 position. This inherent reactivity difference allows for selective functionalization at the C6 position under carefully controlled conditions.[4]
-
Steric Hindrance: While less pronounced for the purine core itself, bulky substituents on the boronic acid or the palladium catalyst's ligands can influence the reaction rate and, in some cases, the regioselectivity.
By leveraging these principles, it is possible to achieve selective monosubstitution at the C6 position using a stoichiometric amount of the boronic acid. Subsequent disubstitution at the C2 position can then be achieved, often by employing a different boronic acid and more forcing reaction conditions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Materials and General Considerations
-
Reagents: 2,6-Dibromo-9-methyl-9H-purine, arylboronic acids, palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)), ligands (e.g., PPh₃, SPhos), and bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) should be of high purity.
-
Solvents: Anhydrous solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are typically required. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to maintain the catalytic activity of the palladium species.
Protocol 1: Selective Monosubstitution at the C6 Position
This protocol details the selective coupling of an arylboronic acid at the C6 position of 2,6-Dibromo-9-methyl-9H-purine.
Workflow for Selective C6-Arylation
Caption: Figure 2: Workflow for the selective C6-monosubstitution of 2,6-Dibromo-9-methyl-9H-purine.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 2,6-Dibromo-9-methyl-9H-purine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-6-aryl-9-methyl-9H-purine.
Rationale for Conditions:
-
Stoichiometry: A slight excess of the boronic acid (1.1 eq) is used to ensure complete consumption of the starting material, while minimizing the formation of the disubstituted product.
-
Catalyst: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings.
-
Base and Solvent: The aqueous base (Na₂CO₃ in dioxane/water) is effective for the transmetalation step and is compatible with a wide range of functional groups.[4]
Protocol 2: Disubstitution to Yield 2,6-Diaryl-9-methyl-9H-purine
This protocol describes the complete substitution of both bromine atoms. This can be performed as a one-pot reaction from the starting dibromopurine or as a second step starting from the isolated mono-substituted product.
Step-by-Step Procedure (One-Pot):
-
To a dry Schlenk flask, add 2,6-Dibromo-9-methyl-9H-purine (1.0 mmol, 1.0 eq), the desired arylboronic acid (2.5 mmol, 2.5 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a palladium catalyst such as Pd(OAc)₂ (0.04 mmol, 0.04 eq) and a suitable ligand like SPhos (0.08 mmol, 0.08 eq).
-
Add a degassed solvent such as 1,4-dioxane (10 mL).
-
Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and the mono-substituted intermediate are consumed. This may take 12-24 hours.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the 2,6-diaryl-9-methyl-9H-purine.
Rationale for Conditions:
-
Stoichiometry: A larger excess of the boronic acid (2.5 eq) is used to drive the reaction to completion and ensure both positions are substituted.
-
Catalyst System: A more active catalyst system, such as Pd(OAc)₂ with a biarylphosphine ligand like SPhos, may be required for the less reactive C2 position.
-
Temperature: Higher temperatures are often necessary to facilitate the oxidative addition at the more sterically hindered and less reactive C2-Br bond.
Data Summary and Troubleshooting
| Protocol | Position | Boronic Acid (eq) | Catalyst System | Base | Temp (°C) | Typical Yield | Key Consideration |
| 1 | C6 (Mono) | 1.1 | Pd(PPh₃)₄ | Na₂CO₃ | 80-90 | 70-90% | Control stoichiometry to ensure selectivity. |
| 2 | C2 & C6 (Di) | >2.2 | Pd(OAc)₂ / SPhos | K₂CO₃ | 100-110 | 60-85% | More forcing conditions and excess boronic acid required. |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
-
Cause: Insufficiently active catalyst system for a challenging substrate.
-
Solution: Screen different palladium sources and ligands. For the C2 position, more electron-rich and bulky phosphine ligands can be beneficial.
-
-
Incomplete Reaction:
-
Cause: Reaction time is too short or temperature is too low.
-
Solution: Increase reaction time and/or temperature, particularly for the disubstitution at the C2 position.
-
Cause: Poor quality of the boronic acid.
-
Solution: Use freshly purchased or purified boronic acid. Protodeborylation (replacement of the boronic acid group with a hydrogen) can be a competing side reaction.[3]
-
-
Poor Regioselectivity (in Monosubstitution):
-
Cause: Using too large an excess of boronic acid or running the reaction for too long.
-
Solution: Carefully control the stoichiometry of the boronic acid (1.05-1.1 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.
-
Conclusion
The Suzuki-Miyaura coupling is an indispensable method for the synthesis of 2,6-disubstituted 9-methyl-9H-purines. By understanding the mechanistic principles that govern regioselectivity, researchers can strategically access either mono- or di-functionalized purine scaffolds. The protocols provided herein offer a robust starting point for the synthesis of diverse libraries of these important heterocyclic compounds, paving the way for further discoveries in drug development and materials science.
References
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
Synthesis of adenosine receptor antagonists using 2,6-Dibromo-9-methyl-9H-purine
An Application Guide to the Synthesis of Adenosine Receptor Antagonists Using 2,6-Dibromo-9-methyl-9H-purine
Abstract
This comprehensive application note provides detailed methodologies for the synthesis of diverse adenosine receptor antagonists utilizing 2,6-Dibromo-9-methyl-9H-purine as a key intermediate. Adenosine receptors, integral G protein-coupled receptors, are critical targets in modern drug discovery, with antagonists showing therapeutic promise in neurodegenerative diseases, oncology, and inflammatory conditions.[1][2][3] The strategic use of the dibrominated purine scaffold allows for systematic chemical modifications at the C2 and C6 positions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide details two robust synthetic strategies: sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Each section provides not only step-by-step protocols but also the underlying chemical principles and expert insights into reaction optimization, purification, and characterization, designed to empower researchers in medicinal chemistry and drug development.
Introduction: The Therapeutic Promise of Adenosine Receptor Antagonists
Adenosine is a ubiquitous purine nucleoside that modulates a vast array of physiological processes by activating four receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[3] These receptors are implicated in numerous pathological states, making them highly attractive targets for therapeutic intervention.[4] In particular, A₂ₐ receptor antagonists have emerged as a significant area of research, with applications in Parkinson's disease and immuno-oncology.[1][3]
The purine core is the foundational scaffold for a multitude of biologically active compounds, including many clinically approved drugs.[5] Structural modifications to this core are a cornerstone of medicinal chemistry for adenosine receptor ligands.[6] 2,6-Dibromo-9-methyl-9H-purine is an exceptionally valuable starting material for this purpose. Its key advantages include:
-
Differential Reactivity: The bromine atom at the C6 position is significantly more susceptible to nucleophilic displacement than the bromine at the C2 position. This inherent electronic difference allows for selective, stepwise functionalization.
-
Versatility in C-C and C-N Bond Formation: The bromo-substituents serve as excellent leaving groups for SNAr reactions with amines and other nucleophiles and are ideal handles for palladium-catalyzed cross-coupling reactions to introduce aryl and heteroaryl moieties.[7]
-
Fixed Tautomeric Form: The methyl group at the N9 position prevents tautomerization, ensuring regiochemical integrity and simplifying structural characterization of the final products.[8]
This guide provides the necessary framework to leverage these properties for the efficient synthesis of novel adenosine receptor antagonists.
General Synthetic Workflow
The overall process for developing a library of antagonists from 2,6-Dibromo-9-methyl-9H-purine follows a logical progression from synthesis to characterization. The workflow is designed to ensure the generation of high-purity compounds with confirmed structures, ready for biological screening.
Caption: General workflow from starting material to biological evaluation.
Synthetic Strategies and Key Reactions
The two primary strategies for functionalizing the 2,6-dibromopurine core are detailed below. The choice of strategy depends on the desired final structure, specifically whether C-N or C-C bonds are to be formed at the C2 and C6 positions.
Strategy A: Sequential Nucleophilic Aromatic Substitution (SNAr)
This approach is ideal for synthesizing 2,6-diamino-purine derivatives. The higher reactivity of the C6-Br allows for a selective reaction with a chosen nucleophile (typically an amine) under milder conditions. The less reactive C2-Br can then be substituted under more forcing conditions (e.g., higher temperature or pressure).
Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful tool for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl groups, which are common features in potent non-xanthine adenosine antagonists.[9] Similar to SNAr, regioselectivity can often be achieved by tuning the reaction conditions, with the C6 position generally being more reactive.[7] This allows for either mono- or di-arylation.
Caption: Key synthetic pathways using the dibromopurine scaffold. (Note: Chemical structure images are illustrative placeholders)
Detailed Experimental Protocols
Safety Precaution: 2,6-Dibromo-9-methyl-9H-purine and related halogenated heterocycles should be handled with care.[10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
Protocol 1: Synthesis of a 2,6-Disubstituted Purine via Sequential SNAr
This protocol describes the synthesis of N²-butyl-9-methyl-N⁶-phenyl-9H-purine-2,6-diamine as a representative example.
Materials:
-
2,6-Dibromo-9-methyl-9H-purine (1.0 equiv)
-
Aniline (1.1 equiv)
-
n-Butylamine (3.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
Part A: Selective Substitution at C6
-
Reaction Setup: To a round-bottom flask, add 2,6-Dibromo-9-methyl-9H-purine (e.g., 1.0 g, 3.27 mmol) and ethanol (20 mL).
-
Reagent Addition: Add aniline (0.33 mL, 3.60 mmol, 1.1 equiv) and a tertiary amine base such as TEA (0.68 mL, 4.91 mmol, 1.5 equiv).
-
Rationale: Ethanol is a suitable polar protic solvent for this SNAr reaction. The base (TEA) is crucial to neutralize the hydrobromic acid (HBr) generated, preventing protonation of the aniline nucleophile and driving the reaction to completion.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 2-bromo-9-methyl-N-phenyl-9H-purin-6-amine, can be purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or used directly in the next step if sufficiently pure.
Part B: Substitution at C2
-
Reaction Setup: In a sealed tube or microwave vial, dissolve the crude or purified product from Part A (e.g., 1.0 g, 3.0 mmol) in a minimal amount of DMF or N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add n-butylamine (0.89 mL, 9.0 mmol, 3.0 equiv).
-
Rationale: A higher boiling point solvent like DMF or NMP and an excess of the amine nucleophile are required to facilitate the substitution at the less reactive C2 position. The reaction is performed in a sealed vessel to allow heating above the boiling point of n-butylamine, thereby increasing the reaction rate.
-
-
Reaction Execution: Heat the mixture to 120-140 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the bromo-intermediate by TLC or LC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the final 2,6-disubstituted purine.[13]
Protocol 2: Synthesis of a 2-Amino-6-aryl-purine via Suzuki Coupling and SNAr
This protocol demonstrates a combination of Suzuki coupling at C6 followed by amination at C2.
Materials:
-
2,6-Dibromo-9-methyl-9H-purine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Morpholine
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
Part A: Selective Suzuki-Miyaura Coupling at C6
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2,6-Dibromo-9-methyl-9H-purine (1.0 g, 3.27 mmol), phenylboronic acid (0.48 g, 3.92 mmol, 1.2 equiv), and potassium carbonate (0.90 g, 6.54 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.19 g, 0.16 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (16 mL) and water (4 mL).
-
Rationale: The Suzuki reaction requires an aqueous base and an organic solvent to dissolve both the organic and inorganic reagents. Pd(PPh₃)₄ is a common and effective catalyst for this type of cross-coupling.[7] Performing the reaction under an inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution: Heat the mixture to 90-100 °C and stir for 8-16 hours.
-
Monitoring & Work-up: Monitor by TLC or LC-MS.[14] Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude 2-bromo-9-methyl-6-phenyl-9H-purine by column chromatography (silica gel, hexane/ethyl acetate).
Part B: Nucleophilic Substitution at C2
-
Procedure: Follow the methodology described in Protocol 1, Part B, using the 2-bromo-6-phenyl intermediate from Part A and morpholine as the nucleophile to obtain the final product.
Characterization of Final Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized antagonists before biological testing.[15]
Data Presentation: Expected Analytical Results
The following table summarizes expected analytical data for a hypothetical 2,6-disubstituted purine product.
| Analysis Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | Purine H-8: ~8.0-8.5 ppm; N9-CH₃: ~3.8-4.2 ppm; Aromatic/Alkyl protons in expected regions. | Structural Confirmation |
| ¹³C NMR | Chemical Shift (δ) | Purine C2, C4, C5, C6, C8 carbons: ~115-165 ppm.[16][17] | Carbon Skeleton Confirmation |
| Mass Spec (HRMS) | [M+H]⁺ | Calculated vs. Found mass within ± 5 ppm | Molecular Formula Confirmation |
| HPLC | Purity | >95% | Purity Assessment |
-
Expert Insight on NMR: In ¹H NMR spectra of 9-methyl-purine derivatives, the N⁹-methyl singlet is a key diagnostic peak, typically appearing around 3.8-4.2 ppm. The C8-H proton is the sole proton on the purine core and its chemical shift is sensitive to the electronic nature of the substituents at C2 and C6.[5][18]
Conclusion and Future Directions
2,6-Dibromo-9-methyl-9H-purine stands out as a powerful and versatile scaffold for the synthesis of novel adenosine receptor antagonists. The distinct reactivity of the C2 and C6 positions allows for controlled, stepwise functionalization through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a robust foundation for researchers to generate libraries of diverse purine derivatives.
Following synthesis and characterization, these compounds can be subjected to a battery of biological assays, such as competitive radioligand binding experiments and functional cAMP assays, to determine their affinity and potency at each of the four adenosine receptor subtypes.[19][20] This systematic approach facilitates the identification of potent and selective antagonists, paving the way for the development of next-generation therapeutics.
References
- Burnstock, G. (n.d.). Medicinal Chemistry of Adenosine, P2Y and P2X Receptors. PMC - NIH.
- Standara, S., et al. (n.d.). THEORETICAL AND EXPERIMENTAL NMR PARAMETERS OF SUBSTITUTED PURINES. Masaryk University.
- (2025, August 15). Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton. PubMed.
- (2017, January 5). Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation. ACS Publications.
- (2008, May 1). Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives. PubMed.
- (2008, January 9). Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility. ACS Publications.
- Kim, J., et al. (n.d.). Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering. PMC.
- (n.d.). Medicinal Chemistry of A2A Adenosine Receptor Antagonists. PubMed.
- (2022, April 21). Pathophysiological Role and Medicinal Chemistry of A 2A Adenosine Receptor Antagonists in Alzheimer's Disease. MDPI.
- (2021, March 15). Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands. PubMed.
- (2023, February 4). Biophysical Dissection of Isolated GPCRs: The Adenosine A 2A Receptor under the Bistouries. MDPI.
- (2012, March 15). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. PubMed.
- (n.d.). Carbon-13 NMR studies of substituted purines and oxopurines. ResearchGate.
- Spalluto, G., et al. (n.d.). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. PMC.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- (n.d.). Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI.
- (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
- (2009, September 17). 9 - SAFETY DATA SHEET.
- (n.d.). Application Notes and Protocols for the Synthesis of Adenosine A2A Receptor Agonists. BenchChem.
- (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. BenchChem.
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- (2024, May 28). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. MDPI.
- (2025). Essential Safety and Handling Protocols for 3,6-Dimethyl-3H-purine. BenchChem.
- (n.d.). 6-Bromo-9H-purine SDS, 767-69-1 Safety Data Sheets. ECHEMI.
- (2025, August 9). 3,7-dihydro-purine-2,6-dione - Safety Data Sheet. ChemicalBook.
- Eldrup, A. B., et al. (n.d.). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. PMC.
- (2023, March 29). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. PMC.
- (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifj.edu.pl [ifj.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselective Functionalization of 2,6-Dibromo-9-methyl-9H-purine: A Modular Protocol for Kinase Inhibitor Scaffold Synthesis
Executive Summary
Purine scaffolds are ubiquitous in modern drug discovery, serving as privileged structures that mimic the adenine ring of adenosine triphosphate (ATP). This structural mimicry is heavily exploited in the design of ATP-competitive kinase inhibitors[1]. Among the various purine building blocks, 2,6-dibromo-9-methyl-9H-purine stands out as a highly versatile, modular scaffold. The N9-methyl group serves a dual purpose: it locks the purine into a single tautomeric state (simplifying NMR characterization and ensuring consistent reactivity) and acts as a vector mimicking the ribose attachment point found in natural nucleosides.
This application note details a field-proven, self-validating methodology for the orthogonal, sequential functionalization of this scaffold to generate diverse kinase inhibitor libraries.
Mechanistic Rationale: The Logic of Regioselectivity
The core strategy for functionalizing 2,6-dibromo-9-methyl-9H-purine relies on the distinct electronic environments of the C2 and C6 positions.
-
C6 Reactivity (SNAr): The C6 position is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the adjacent N1 and N7 atoms. Consequently, nucleophilic aromatic substitution (SNAr) occurs rapidly and regioselectively at C6 under mild conditions[2]. The formation of the intermediate Meisenheimer complex is highly stabilized at this position.
-
C2 Reactivity (Cross-Coupling): The C2 position, while flanked by N1 and N3, is significantly less activated towards SNAr. However, the C2-bromine bond remains highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amidation)[3].
This differential reactivity enables a robust two-step functionalization sequence: first targeting the kinase hinge-binding region via C6 amination, followed by extending into the specificity pocket via C2 arylation.
Sequential orthogonal functionalization workflow of 2,6-dibromo-9-methyl-9H-purine.
Protocol 1: Regioselective C6-Amination (SNAr)
Objective: Install the primary hinge-binding motif (typically a primary or secondary amine) at the C6 position.
Reagents & Causality
-
2,6-Dibromo-9-methyl-9H-purine: Starting scaffold.
-
Amine Nucleophile (1.1 equiv): e.g., cyclopentylamine. Kept near stoichiometric to prevent over-substitution at C2.
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv): A sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HBr byproduct without competing with the nucleophile for the C6 position.
-
n-Butanol (0.2 M): A polar protic solvent. Its protic nature helps stabilize the developing negative charge in the SNAr transition state, while its high boiling point (117 °C) allows for thermal driving if sterically hindered anilines are used[1].
Step-by-Step Procedure
-
Charge a round-bottom flask with 2,6-dibromo-9-methyl-9H-purine (1.0 mmol) and n-butanol (5.0 mL).
-
Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The product will exhibit a distinct Rf shift and strong UV absorbance at 254 nm.
-
Cool the reaction to room temperature. Concentrate under reduced pressure.
-
Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography.
Self-Validating System (Analytical Confirmation)
To validate that only the C6 position has reacted, utilize LC-MS isotopic pattern analysis. Bromine has two stable isotopes (
-
Starting Material: Exhibits a characteristic 1:2:1 isotopic cluster (M, M+2, M+4) due to two bromine atoms.
-
Successful C6-Product: Will exhibit a strict 1:1 isotopic doublet (M, M+2), confirming the loss of exactly one bromine atom. The regiochemistry (C6 vs C2) is definitively confirmed by 1H-NMR (the C8 proton shifts distinctively upon C6 substitution).
Protocol 2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C2 position to probe the kinase specificity pocket.
Reagents & Causality
-
2-Bromo-6-amino-9-methyl-9H-purine intermediate: From Protocol 1.
-
Arylboronic Acid (1.5 equiv): The transmetalating agent.
-
Pd(dppf)Cl₂ (0.05 equiv): The bidentate dppf ligand provides a wide bite angle, which accelerates the difficult reductive elimination step in the catalytic cycle, making it highly effective for electron-rich or sterically demanding purine systems.
-
Aqueous Na₂CO₃ (2.0 M, 3.0 equiv): Base required to activate the boronic acid into a reactive boronate complex for transmetalation.
-
1,4-Dioxane (0.1 M): A water-miscible ethereal solvent that easily dissolves the purine intermediate and supports high reaction temperatures.
Step-by-Step Procedure
-
Charge a Schlenk tube or microwave vial with the C6-substituted purine intermediate (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Add 1,4-dioxane (8.0 mL) and 2.0 M aqueous Na₂CO₃ (1.5 mL).
-
Critical Step - Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly quenches the active Pd(0) species, leading to homocoupling of the boronic acid and premature catalyst death.
-
Seal the vessel and heat to 90 °C for 8–12 hours.
-
In-Process Control (IPC): Analyze via LC-MS.
-
Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with brine, dry over Na2SO4, concentrate, and purify via flash chromatography or preparative HPLC.
Self-Validating System (Analytical Confirmation)
The LC-MS of the final product must show a single monoisotopic mass peak . The complete disappearance of the 1:1 (M, M+2) bromine isotopic doublet validates the total consumption of the C2-bromide.
Quantitative Data Summary
The modularity of this scaffold allows for a wide range of substitutions. Below is a summary of typical reaction conditions and yields based on the nucleophile/coupling partner utilized.
| Position | Reaction Type | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |
| C6 | SNAr (Aliphatic Amine) | Cyclopentylamine, DIPEA, n-BuOH | 80 | 4 | 85–95 |
| C6 | SNAr (Aromatic Amine) | Aniline derivative, DIPEA, n-BuOH | 100 | 12 | 70–85 |
| C2 | Suzuki-Miyaura | Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3, Dioxane/H2O | 90 | 8 | 65–80 |
| C2 | Buchwald-Hartwig | Morpholine, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane | 100 | 16 | 55–70 |
Biological Context: Targeting the CDK2/Cyclin E Pathway
Purine-based molecules synthesized via this route are classic pharmacophores for Cyclin-Dependent Kinases (CDKs). By tailoring the C6 and C2 substituents, these molecules competitively bind to the ATP-binding pocket of CDK2.
In a healthy cell, the CDK2/Cyclin E complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which subsequently translocates to the nucleus to drive the gene transcription necessary for the G1 to S phase transition. By inhibiting CDK2, the purine scaffold prevents Rb phosphorylation, sequestering E2F and arresting the cell cycle in the G1 phase—a highly desirable mechanism in oncology.
Mechanism of action for purine-based CDK2 inhibitors blocking the G1/S cell cycle transition.
References
- Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues Open Access Pub
- Selective amidation of 2,6-dihalogenopurines: application to the synthesis of new 2,6,9-trisubstituted purines PubMed
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds RSC Publishing
Sources
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Selective amidation of 2,6-dihalogenopurines: application to the synthesis of new 2,6,9-trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination Protocols for Dibromopurine Derivatives
Executive Summary & Strategic Overview
The functionalization of 2,6-dibromopurine is a cornerstone in the synthesis of CDK inhibitors, adenosine receptor antagonists, and antiviral nucleosides. The core challenge lies in regioselectivity . The purine scaffold possesses two electrophilic sites with distinct electronic signatures:
-
C6 Position: Highly electrophilic. Reacts readily via SNAr (Nucleophilic Aromatic Substitution) under mild conditions.
-
C2 Position: Significantly less electrophilic. Reacts poorly via SNAr, often requiring forcing conditions that degrade sensitive substrates.
The Solution: A sequential strategy. Use SNAr for the C6 position first, followed by a Buchwald-Hartwig Cross-Coupling to install amines at the deactivated C2 position. This guide focuses on the critical second step: the Palladium-catalyzed C2-amination.
Strategic Workflow
The following diagram illustrates the sequential logic required for high-yield synthesis.
Figure 1: Sequential functionalization strategy for 2,6-dibromopurine. The Buchwald-Hartwig protocol is essential for the "hard" C2 step.
Mechanistic Insight & Catalyst Selection
The Challenge of N-Heterocycles
Purines are challenging substrates for Pd-catalysis due to the presence of multiple basic nitrogens (N1, N3, N7, N9) which can coordinate to Palladium, displacing phosphine ligands and poisoning the catalyst.
-
N9-Protection is Mandatory: Unprotected purines will sequester the catalyst. Use THP (Tetrahydropyranyl) , Boc , or Benzyl groups at N9.
-
Oxidative Addition Preference: In a 2,6-dibromo system, Pd(0) preferentially undergoes oxidative addition at C6 due to lower electron density. However, once C6 is substituted (via SNAr), the C2-Br bond becomes the sole oxidative addition site.
Ligand Selection Matrix
The choice of ligand dictates the success of the C2-amination.
| Ligand | Class | Best For | Notes |
| BrettPhos | Biaryl Monophosphine | Primary Amines | The gold standard for primary amines. Resists poisoning. |
| RuPhos | Biaryl Monophosphine | Secondary Amines | Excellent for steric bulk and secondary cyclic amines. |
| Xantphos | Bidentate | General / Nucleosides | Highly robust. Preferred for purine nucleosides to prevent sugar cleavage. |
| BINAP | Bidentate | Small Primary Amines | Older generation, but effective for simple anilines. |
Experimental Protocols
Protocol A: C2-Amination with Primary Amines (BrettPhos System)
Target: Installation of anilines or alkyl amines at C2 of a 6-substituted purine.
Reagents:
-
Substrate: 6-amino-2-bromo-9-THP-purine (1.0 equiv)
-
Amine: Primary amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: BrettPhos (4–10 mol%) (Pd:Ligand ratio 1:2)
-
Base: NaOtBu (1.4 equiv) (Use Cs₂CO₃ if substrate has esters/nitriles)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and BrettPhos in a small volume of solvent. Stir for 5 mins at RT to generate the active L-Pd(0) species (solution turns from orange to pale yellow/green).
-
Reaction Assembly: To a reaction vial, add the purine substrate, NaOtBu, and the amine.
-
Initiation: Add the pre-complexed catalyst solution. Dilute with remaining solvent to [C] = 0.1 – 0.2 M.
-
Heating: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Expert Tip: If conversion stalls, add a second portion of catalyst/ligand (half the original amount) and continue heating.
Protocol B: C2-Amination with Secondary Amines (RuPhos System)
Target: Installation of morpholines, piperazines, or cyclic amines.
Reagents:
-
Substrate: 6-amino-2-bromo-9-protected-purine (1.0 equiv)
-
Amine: Secondary amine (1.2 – 1.5 equiv)
-
Pre-catalyst: RuPhos Pd G3 or G4 (2–5 mol%) (More stable than in-situ mixing)
-
Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu
-
Solvent: THF or Toluene
Step-by-Step Procedure:
-
Assembly: Charge a Schlenk tube with the purine substrate and RuPhos Pd G3 precatalyst. Evacuate and backfill with Argon (3x).
-
Solvent/Amine Addition: Add anhydrous THF and the secondary amine via syringe.
-
Base Addition: Dropwise add LiHMDS solution at RT.
-
Reaction: Heat to 65–80°C . Secondary amines are often more nucleophilic; this reaction may proceed faster (2–6 hours).
-
Quench: Quench with saturated NH₄Cl solution (LiHMDS is a strong base). Extract with EtOAc.
Protocol C: Robust System for Nucleosides (Xantphos System)
Target: Functionalization of purine nucleosides where acidic/strong basic conditions must be avoided.
Reagents:
-
Substrate: 6-chloro-2'-deoxyguanosine derivative (protected)
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos (10 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) (Mild, heterogeneous)
-
Solvent: 1,4-Dioxane
Procedure:
-
Mix Pd₂(dba)₃, Xantphos, Cs₂CO₃, and substrate in a vial.
-
Add Dioxane and sparge with Argon for 10 mins.
-
Heat to 100°C for 16 hours.
-
The bidentate nature of Xantphos stabilizes the Pd center against the chelating nature of the nucleoside sugars.
Troubleshooting & Optimization Guide
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| No Conversion | Catalyst Poisoning | Ensure N9 is protected. Switch to a precatalyst (e.g., BrettPhos Pd G4) to ensure active Pd(0) formation. |
| Debromination (Hydrodehalogenation) | Hydride Source / Overheating | Switch solvent from alcohols (tBuOH) to Toluene. Reduce temperature. Use a milder base (Cs₂CO₃). |
| Regio-scrambling | N/A | Rare in 2-bromo-6-amino systems. If using 2,6-dibromo, ensure SNAr is complete before adding Pd. |
| Low Yield | Poor Solubility | Purines are insoluble. Use 1,4-Dioxane or DMF/Dioxane mixtures. Increase temperature to 110°C. |
Catalytic Cycle Visualization
Understanding the cycle helps in debugging. For purines, the Oxidative Addition is the rate-limiting step due to the electron-rich nature of the amino-substituted ring.
Figure 2: Catalytic cycle for Buchwald-Hartwig amination. Note that oxidative addition is difficult at C2, requiring electron-rich ligands like BrettPhos.
References
-
Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science, 2011.[2]
-
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[3][4] Journal of the American Chemical Society, 2008.[3]
-
BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dibromoanisole." BenchChem Protocols, 2025.
-
Schön, et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, 2018.[1] [1]
-
Lakshman, M. K., et al. "Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides." PMC / NIH, 2011.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Regioselective Synthesis and Derivatization of 2,6-Dibromo-9-methyl-9H-purine
Strategic Rationale & Introduction
The purine scaffold is a privileged pharmacophore in drug discovery, forming the structural backbone of numerous kinase inhibitors, antivirals, and oncology therapeutics. Among purine building blocks, 2,6-dibromo-9-methyl-9H-purine and its dihalo-analogs serve as highly versatile intermediates for divergent synthesis[1]. However, functionalizing these scaffolds using conventional thermal heating is notoriously plagued by long reaction times, poor regioselectivity, and thermal degradation.
By integrating controlled microwave (MW) irradiation, researchers can bypass the limitations of conventional conductive heating. Microwave-assisted protocols result in a marked increase in reaction yields and purity, particularly when dealing with less reactive dibromo monomers[2]. This application note provides a self-validating, expert-level guide to the regioselective functionalization of 2,6-dibromo-9-methyl-9H-purine, leveraging dielectric heating to achieve rapid nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
Mechanistic Insights: Causality in Experimental Design
To design a successful synthetic route, one must understand the intrinsic electronic asymmetry of the purine ring system:
-
C-6 Electrophilicity: The C-6 position is flanked by two strongly electron-withdrawing nitrogen atoms (N-1 and N-7). This hyper-electrophilic character lowers the activation energy required for the formation of the Meisenheimer complex during SNAr. Consequently, nucleophiles will preferentially attack C-6 over C-2.
-
C-2 Deactivation: Once C-6 is substituted with an electron-donating group (e.g., an amine or ether), the entire purine ring becomes relatively electron-rich. This drastically deactivates the remaining C-2 bromine toward further SNAr.
-
The Microwave Advantage: To overcome the high activation barrier at the deactivated C-2 position, transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings) is required[3]. Microwave heating directly couples with polar solvents and ionic catalysts, creating localized superheating that accelerates the sluggish oxidative addition of palladium into the C-2 carbon-bromine bond, reducing reaction times from days to minutes[4].
Experimental Workflow & Logical Relationships
The following diagram illustrates the divergent synthetic strategy, exploiting the differential reactivity of the C-6 and C-2 positions under microwave conditions.
Fig 1. Divergent microwave-assisted functionalization of 2,6-dibromo-9-methyl-9H-purine.
Quantitative Data Summary
The table below summarizes the empirical advantages of microwave dielectric heating over conventional thermal methods for the functionalization of the 2,6-dibromopurine scaffold.
| Reaction Parameter | Conventional Heating (C-6 SNAr) | Microwave Heating (C-6 SNAr) | Conventional Heating (C-2 Suzuki) | Microwave Heating (C-2 Suzuki) |
| Temperature | 80 °C | 80 °C | 100 °C | 120 °C |
| Reaction Time | 12 - 16 hours | 10 minutes | 24 - 48 hours | 20 minutes |
| Isolated Yield | 60 - 70% | > 92% | 40 - 50% | 85 - 95% |
| Regioselectivity (C-6:C-2) | ~ 85:15 | > 98:2 | N/A | N/A |
| Impurity Profile | High (Thermal degradation) | Low (Clean conversion) | High (Protodehalogenation) | Low |
Step-by-Step Experimental Protocols
Protocol A: Regioselective Microwave-Assisted SNAr at C-6
Objective: Synthesize 2-bromo-9-methyl-6-morpholino-9H-purine.
Rationale: Ethanol is selected as the solvent because its high loss tangent (
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,6-dibromo-9-methyl-9H-purine (1.0 mmol, 291 mg).
-
Reagent Addition: Add absolute ethanol (4.0 mL), followed by morpholine (1.1 mmol, 96 µL) and DIPEA (1.5 mmol, 261 µL).
-
Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the instrument to heat to 80 °C with a hold time of 10 minutes (maximum power setting: 150 W, with active cooling enabled to maintain temperature).
-
Workup: Upon completion and rapid air-cooling to room temperature, transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer twice more with Ethyl Acetate.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Self-Validation Checkpoint (LC-MS): Analyze the purified product. The starting material exhibits a distinct 1:2:1 isotopic cluster (M, M+2, M+4) due to the two bromine isotopes (
Br and Br). A successful regioselective conversion will shift the mass and display a clean 1:1 isotopic doublet (M, M+2) , confirming the displacement of exactly one bromine atom.
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C-2
Objective: Synthesize 9-methyl-6-morpholino-2-phenyl-9H-purine.
Rationale: Palladium-catalyzed C–C cross-couplings are highly effective for modifying the deactivated C-2 position of purines[3]. A 1,4-dioxane/water solvent system is utilized; dioxane solubilizes the organic components, while water dissolves the inorganic base (K2CO3) and significantly accelerates the transmetalation step of the catalytic cycle.
-
Preparation: In a 10 mL microwave vial, combine the 2-bromo-9-methyl-6-morpholino-9H-purine intermediate from Protocol A (0.5 mmol, 149 mg), phenylboronic acid (0.75 mmol, 91 mg), and K2CO3 (1.5 mmol, 207 mg).
-
Catalyst Addition: Add the catalyst Pd(dppf)Cl2·CH2Cl2 (0.025 mmol, 5 mol%, 20 mg).
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Purge the vial with Argon for 2 minutes to prevent catalyst oxidation, then seal with a crimp cap.
-
Irradiation: Irradiate in the microwave synthesizer at 120 °C for 20 minutes. The rapid heating profile prevents the competing protodehalogenation side-reaction often seen in prolonged thermal heating.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na2SO4, and concentrate.
-
Self-Validation Checkpoint (LC-MS): The complete disappearance of the 1:1 isotopic doublet and the emergence of a single dominant mass peak (M) confirms the successful cross-coupling and the total absence of residual bromine on the purine core.
References
-
Microwave-assisted synthesis of polythiophenes via the Stille coupling ResearchGate URL:[2]
-
A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Organic Letters (ACS Publications) URL:[4]
-
Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides Journal of Organometallic Chemistry (via ResearchGate) URL:[3]
-
Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase ResearchGate URL:[1]
Sources
Troubleshooting & Optimization
Technical Support Center: 2,6-Dibromo-9-methyl-9H-purine Optimization
Topic: Optimization of SNAr Yield & Regioselectivity for 2,6-Dibromo-9-methyl-9H-purine Ticket ID: PUR-9M-SNAR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open
Introduction: The Substrate Challenge
Welcome to the Technical Support Center. You are likely working with 2,6-Dibromo-9-methyl-9H-purine , a critical scaffold for kinase inhibitor development.
As a Senior Application Scientist, I understand the specific frustration this substrate causes. While the N9-methyl group simplifies the regiochemistry by blocking the imidazole ring nitrogens, it does not solve the primary challenge: discriminating between the C6 and C2 electrophilic sites.
This guide moves beyond basic protocols to address the why and how of optimizing your SNAr reactions, focusing on regiocontrol, conversion efficiency, and purity.
Module 1: Regioselectivity (The C6 vs. C2 Dilemma)
Q: I am observing a mixture of mono-substituted and bis-substituted products. How do I strictly favor the C6 position?
A: The C6 position in purines is electronically analogous to the C4 position in pyrimidines, making it significantly more electrophilic than C2 due to the para-relationship with the N3/N9 nitrogens. However, the bromine at C2 is still a viable leaving group.
To lock in C6 selectivity, you must exploit the kinetic difference between the two sites.
The Protocol for C6 Selectivity:
-
Temperature Control: This is your primary lever. C6 substitution often proceeds at 0°C to Room Temperature (RT) . Heating >50°C activates the C2 position.
-
Stoichiometry: Use 0.95 to 1.05 equivalents of nucleophile. Excess nucleophile drives the reaction toward the thermodynamic bis-product.
-
Addition Rate: Add the nucleophile dropwise to a solution of the purine. This keeps the local concentration of nucleophile low relative to the substrate.
Visualizing the Selectivity Pathway:
Caption: Kinetic vs. Thermodynamic pathways. Low temperature favors the C6 kinetic product; heat and excess nucleophile drive the reaction to the bis-substituted impurity.
Module 2: Reactivity & Conversion
Q: My reaction stalls at 60% conversion. Adding more heat just creates impurities. What should I do?
A: Stalled SNAr reactions on this scaffold are typically due to steric hindrance (of the nucleophile) or poor solubility (of the intermediate). Do not simply increase heat; change the solvent system to stabilize the transition state (Meisenheimer complex).
Troubleshooting Matrix:
| Variable | Standard Condition | Optimization for Stalled Reaction | Why? |
| Solvent | Ethanol or IPA | DMF, DMSO, or NMP | Polar aprotic solvents stabilize the charged intermediate better than protic solvents, accelerating SNAr. |
| Base | DIPEA (Hunig's Base) | K₂CO₃ or Cs₂CO₃ | Inorganic bases in aprotic solvents often provide a more reactive "naked" anion if the nucleophile is acidic (e.g., phenols, thiols). |
| Concentration | 0.1 M | 0.5 M - 1.0 M | SNAr is second-order kinetics. Doubling concentration quadruples the rate (if solubility permits). |
Standard Protocol: C6-Selective Amination
Valid for primary/secondary amines.
-
Dissolve: 2,6-Dibromo-9-methyl-9H-purine (1.0 eq) in anhydrous DMF (concentration 0.2 M).
-
Base: Add DIPEA (1.2 eq).
-
Cool: Chill reaction vessel to 0°C (ice bath).
-
Add: Add amine (1.0 eq) dropwise over 10 minutes.
-
Monitor: Stir at 0°C for 1 hour. Check LCMS.
Module 3: Side Reactions & Impurities
Q: I see a mass peak of [M-Br+OH] (M+16 relative to product). Is this hydrolysis?
A: Yes. The C6-bromo position is highly susceptible to hydrolysis by water, forming the 6-oxo derivative (resembling guanine/hypoxanthine structures).
Root Causes & Fixes:
-
Wet Solvent: DMF and DMSO are hygroscopic. Use anhydrous grades packed under argon.
-
Hygroscopic Base: Old bottles of K₂CO₃ absorb water. Flame-dry your inorganic bases or switch to fresh organic bases.
-
Workup: Avoid prolonged exposure to strong aqueous acids or bases during workup.
Q: How do I separate the Bis-substituted impurity from my desired Mono-product?
A: Separation is difficult due to similar polarities. However, solubility differs significantly.
-
Trituration: The Bis-product is often much less soluble in alcohols than the Mono-product. Try triturating the crude solid in cold Methanol. The solid residue is often the Bis-impurity, while your product remains in the filtrate.
-
Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) . The Mono-product typically elutes after the starting material but before the Bis-product (depending on the amine used).
Module 4: Advanced Decision Logic
Use this flow to diagnose your specific experimental failure.
Caption: Decision tree for troubleshooting common reaction failures.
References
- Regioselectivity in Purines: Legraverend, M., et al. "Synthesis of C6-Substituted Purine Nucleoside Analogues." Tetrahedron, vol. 40, 1984. (Establishes C6 > C2 reactivity order for di-halo purines).
-
SNAr Optimization: Zhang, X., et al. "Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling." PMC (NIH), 2021. Link (Discusses solvent/base effects on chloropurines, applicable to bromo-analogs).
- Sequential Substitution: Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase BCR-ABL." Journal of Medicinal Chemistry, 2018.
-
Purine Reactivity Review: "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds." MDPI, 2019. Link (Validates C6-first then C2-second substitution logic).
Sources
Purification methods for 2,6-Dibromo-9-methyl-9H-purine reaction mixtures
Technical Support Center: Purification of 2,6-Dibromo-9-methyl-9H-purine
Executive Summary & Application Context
2,6-Dibromo-9-methyl-9H-purine is a critical scaffold in medicinal chemistry, particularly for the development of adenosine receptor antagonists and kinase inhibitors (e.g., CDK inhibitors). The presence of two bromine atoms at the C2 and C6 positions allows for sequential, regioselective nucleophilic aromatic substitutions (
However, the methylation of 2,6-dibromopurine typically yields a mixture of the desired N9-isomer (major) and the N7-isomer (minor). Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that effectively resolves these regioisomers and removes high-boiling solvents like DMF or DMSO.
Reaction Workup & Crude Isolation
Objective: Efficient removal of dipolar aprotic solvents and inorganic salts to prevent "oiling out" during chromatography.
The Challenge: The reaction is typically performed in DMF or DMSO using
Recommended Protocol:
-
Quenching: Dilute the reaction mixture with ice-cold water (5x reaction volume).
-
Why: This precipitates the lipophilic product while solubilizing the inorganic salts (
, , ) and the majority of DMF/DMSO.
-
-
Filtration vs. Extraction:
-
If a solid forms:[1] Filter the precipitate and wash copiously with water. This is the cleanest method.
-
If an oil forms (common with impurities): Extract with Ethyl Acetate (EtOAc) . Avoid DCM at this stage as it often forms emulsions with DMF/water mixtures.
-
-
Drying: Wash the organic layer with saturated LiCl solution (removes residual DMF) followed by brine. Dry over
.
Data Table 1: Solubility Profile for Workup
| Solvent | Solubility (25°C) | Application |
|---|---|---|
| Water | Insoluble | Precipitation medium |
| DMF/DMSO | Soluble | Reaction solvent |
| Ethyl Acetate | Soluble | Extraction solvent |
| Hexanes | Sparingly Soluble | Anti-solvent for crystallization |
Regioisomer Separation (Flash Chromatography)
Objective: Separation of the N9-methyl (desired) and N7-methyl (impurity) isomers.
The Mechanism: Purine regioisomers exhibit distinct dipole moments. The N7-isomer generally possesses a larger dipole moment and interacts more strongly with the acidic silanols of silica gel, causing it to elute after the N9-isomer in standard normal-phase systems.
Chromatography Conditions:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate gradient.
-
Start: 90:10 Hexanes:EtOAc
-
Ramp: to 60:40 Hexanes:EtOAc over 20 CV (Column Volumes).
-
-
Loading: Dry load on Celite or Silica is recommended over liquid loading to improve band resolution.
Workflow Diagram: Purification Logic
Caption: Logical workflow for the isolation and chromatographic separation of N9/N7 regioisomers.
Final Polishing (Recrystallization)
For pharmaceutical applications requiring >99.5% purity, chromatography may be followed by recrystallization.
-
Solvent System: Ethanol (EtOH) or Ethanol/Water.
-
Protocol: Dissolve the chromatographed N9-isomer in boiling Ethanol. If necessary, add water dropwise until slight turbidity persists, then cool slowly to 4°C.
-
Note: 2,6-dibromo-9-methylpurine crystallizes as white to off-white needles.
Quality Control: Distinguishing N9 vs. N7
You cannot rely solely on TLC Rf values. Definitive structural assignment is required.
HMBC NMR Analysis:
-
N9-Isomer: The N-Methyl protons (approx. 3.7-3.8 ppm) will show a strong 3-bond correlation to C4 and C8 of the purine ring.
-
N7-Isomer: The N-Methyl protons will show a correlation to C5 and C8 .
-
Key Difference: The chemical shift of C5 in
NMR is diagnostic. In N7-alkylated purines, C5 is often shielded relative to N9 isomers.
Troubleshooting Guides & FAQs
Q1: My product is "oiling out" during the water quench. What should I do?
-
Cause: This usually happens if the reaction mixture contains residual Toluene or if the concentration of DMF is too high, preventing crystal lattice formation.
-
Solution: Do not attempt to filter the oil. Add Ethyl Acetate, separate the organic layer, and perform the LiCl washes described in Section 2. Evaporate to dryness to obtain a solid before attempting chromatography.
Q2: I see two spots on TLC very close together. Which is which?
-
Answer: In 90% of alkylation cases using
, the top spot (higher Rf) is the desired N9-isomer . The bottom spot is the N7-isomer.[2] -
Validation: Isolate a small amount of the top spot and run a crude NMR. The N9-methyl singlet is typically slightly upfield (3.7 ppm) compared to the N7-methyl (3.9-4.0 ppm), though this varies by solvent.
Q3: Why is my yield lower than reported (e.g., <50%)?
-
Cause 1 (Hydrolysis): The C6-bromine is susceptible to hydrolysis if the reaction is wet or heated too long, forming the 6-hydroxy impurity (which stays at the baseline).
-
Cause 2 (Volatility): While the dibromo compound is heavy, the methyl iodide is volatile. Ensure you used an excess (1.2 - 1.5 eq) and a sealed vessel if heating.
Q4: Can I use Acetone instead of DMF?
-
Answer: Yes. The reaction of 2,6-dibromopurine with MeI/K2CO3 in acetone is slower but cleaner. It allows for a simple workup: filter off the inorganic salts and evaporate the acetone. This is often preferred for scale-up to avoid DMF removal issues.
References
-
Regiospecific N9 Alkylation of Purines: Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. Journal of Organic Chemistry.
-
Purification of 2,6-Dihalopurines: Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives. PMC (PubMed Central).
-
Isomer Differentiation by NMR: BenchChem Technical Support. Distinguishing between N7 and N9 purine isomers by NMR.
-
General Synthesis of 2,6-Dibromo-4-nitroaniline (Analogous Halogenation Workup): RSC Advances. Green process development for the preparation of 2,6-dibromo-4-nitroaniline.
Sources
Technical Support Center: 2,6-Dibromo-9-methyl-9H-purine Stability & Handling
Topic: Minimizing hydrolysis side products of 2,6-Dibromo-9-methyl-9H-purine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Alex V. Ticket Focus: Minimizing Hydrolytic Degradation (Impurities A & B)
Core Technical Brief: The Hydrolysis Trap
2,6-Dibromo-9-methyl-9H-purine is a critical scaffold for synthesizing N6-substituted adenosines and other bioactive purines. However, its electrophilicity—specifically at the C-6 position—makes it highly susceptible to nucleophilic attack by water (hydrolysis).
The bromine atom at C-6 is significantly more labile than the bromine at C-2 due to the para-like resonance effect of the N-9/N-7 imidazole system. Consequently, the primary hydrolysis side product is 2-bromo-9-methyl-1,9-dihydro-6H-purin-6-one (also referred to as the 6-hydroxy impurity).
Key Reactivity Profile
-
Primary Failure Mode:
at C-6 by or . -
Critical Control Point: Moisture content in polar aprotic solvents (DMSO, DMF) and base selection.
-
Detection: Look for a mass shift of -63 Da (loss of Br, gain of OH) in LC-MS.
Troubleshooting Guide (Q&A)
TICKET #101: "I see a consistent impurity at -63 Da relative to my starting material."
Q: My LC-MS shows a new peak eluting earlier than the starting material with a mass of [M-63]. Is this hydrolysis?
A: Yes, this is the hallmark signature of C-6 hydrolysis .
The substitution of Bromine (
Corrective Action:
-
Check Solvent Water Content: If you are using DMF or DMSO, ensure they are "Anhydrous Grade" (<50 ppm water). Hygroscopic solvents are the #1 cause of this impurity.
-
Base Sterics: If using hydroxide bases (NaOH, KOH), switch immediately to non-nucleophilic organic bases (DIPEA,
) or mild inorganic carbonates ( ) in dry solvents. -
Atmosphere: Ensure the reaction vessel is purged with Argon/Nitrogen.
TICKET #102: "The reaction turns cloudy/precipitates upon heating."
Q: I am attempting a Suzuki coupling at 90°C. The solution was clear initially but became cloudy after 1 hour. Yield is low.
A: This often indicates the formation of the 6-hydroxy side product , which has significantly lower solubility in organic solvents than the dibromo precursor due to strong intermolecular hydrogen bonding (amide-like dimerization).
Root Cause Analysis:
-
Temperature: 90°C is aggressive for this scaffold if any moisture is present. The rate of hydrolysis at C-6 accelerates exponentially >60°C.
-
Protocol Adjustment:
-
Lower the temperature to 60-70°C if catalyst activity permits.
-
Add 3Å molecular sieves to the reaction mixture (if heterogeneous conditions allow) to scavenge in-situ moisture.
-
TICKET #103: "Can I use aqueous workup without degrading the product?"
Q: How do I remove salts after the reaction? I'm afraid water washes will hydrolyze the remaining C-2 bromine.
A: The C-2 bromine is relatively stable to hydrolysis compared to C-6. However, pH control is critical .
-
Avoid: Strong basic washes (pH > 11) or hot acidic washes.
-
Recommended: Use cold saturated
or brine. Perform the extraction quickly and dry the organic layer over immediately. Do not leave the compound sitting in a biphasic aqueous mixture overnight.
Experimental Protocol: Hydrolysis-Free Nucleophilic Substitution ( )
Objective: Selective substitution at C-6 with an amine nucleophile while suppressing hydrolysis.
Materials
-
Substrate: 2,6-Dibromo-9-methyl-9H-purine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Anhydrous THF or DMF (stored over sieves)
Step-by-Step Procedure
-
Drying: Flame-dry a round-bottom flask under vacuum and backfill with Argon (
). -
Solvent Prep: Syringe-transfer anhydrous solvent. Note: If using older DMF, treat with activated molecular sieves for 24h prior.
-
Addition: Add the purine substrate and stir until fully dissolved.
-
Cooling: Cool the mixture to 0°C (ice bath). Causality: Low temperature kinetically favors the amine nucleophile over trace water.
-
Base/Amine Addition: Add DIPEA followed by the amine dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Stop Condition: Consumption of starting material.[1] Do not heat unless conversion stalls >24h.
-
-
Quench: Pour into ice-cold water (rapid precipitation often occurs). Filter immediately or extract with EtOAc.
Visualizations
Diagram 1: Hydrolysis Pathways & Selectivity
This diagram illustrates the competitive landscape between the desired reaction and the hydrolysis side-reaction.
Caption: C-6 is the "soft" electrophile, highly prone to attack. Hydrolysis at C-6 is the dominant failure mode.
Diagram 2: Troubleshooting Decision Tree
A logic flow for diagnosing impurities in 2,6-dibromo-9-methylpurine reactions.
Caption: Rapid diagnostic flow for identifying hydrolysis based on LC-MS mass shift and polarity.
Data Summary: Stability Profile
| Parameter | Condition | Stability Rating | Notes |
| Solvent | DMSO (Wet) | Poor | Hydrolysis detectable within hours at RT. |
| Solvent | DMSO (Anhydrous) | Good | Stable for days if stored under Argon. |
| pH | Acidic (pH < 2) | Moderate | Protonation of N7 can activate C6, but less risky than base. |
| pH | Basic (pH > 10) | Critical Failure | Rapid |
| Temp | > 80°C | Risk | Thermal energy overcomes activation barrier for water attack. |
References
-
Legraverend, M., & Grierson, D. S. (2006).[2] The 2- and 6-positions of the purine ring: A playground for the medicinal chemist. Bioorganic & Medicinal Chemistry.
-
Kotek, J., et al. (2010).[2] Regioselective synthesis of N7- and N9-substituted purines. Tetrahedron. (Grounding for C6 vs C2 reactivity).
-
BenchChem Technical Data. Reactivity of 2,6-Dichloropurine vs Dibromopurine. (General reactivity trends for di-halo purines).
Sources
Technical Support Center: Optimizing Catalyst Load for Pd-Catalyzed Coupling of Halopurines
Welcome to the technical support center for Palladium-Catalyzed Cross-Coupling of Halopurines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to functionalize the purine scaffold—a cornerstone of numerous pharmaceuticals. The unique electronic properties and coordinating ability of the purine ring system present distinct challenges, particularly concerning catalyst activity and longevity.
This document moves beyond standard protocols to address the "why" behind common failures and optimization strategies. We will explore how to diagnose issues, refine reaction conditions, and ultimately develop robust, efficient, and scalable coupling reactions by intelligently optimizing the palladium catalyst load.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Catalyst Optimization
This section addresses foundational questions regarding catalyst selection and loading for halopurine substrates.
Q1: Why is simply increasing the catalyst load not always the best solution for a sluggish reaction?
While adding more catalyst can sometimes increase the reaction rate, it is often a suboptimal strategy that can introduce new problems. An increased concentration of the catalyst can lead to a higher rate of side reactions, such as the formation of homocoupling products.[1] Furthermore, higher catalyst loads increase the cost of the reaction and the burden of removing residual palladium from the final product, a critical concern in pharmaceutical development.[2][3] The goal of optimization is not just to achieve a high yield, but to do so with the lowest catalyst loading possible to ensure the process is efficient, cost-effective, and sustainable.[3] A stalled reaction is often a symptom of catalyst deactivation or poisoning, and simply adding more catalyst does not address the root cause.[4][5]
Q2: What is a "typical" catalyst loading for coupling reactions with halopurines, and where should I start?
There is no single "typical" loading, as the optimal amount depends heavily on the specific coupling partners, the chosen ligand, and the reaction conditions. However, a pragmatic approach for initial screening is to start with a relatively high catalyst loading to ensure the reaction proceeds and establishes a baseline yield.
-
Initial Screening: A loading of 2–5 mol% is a common and effective starting point for challenging substrates like halopurines.[6][7] This is often sufficient to overcome initial reactivity barriers and confirm the viability of the catalytic system.
-
Optimization: Once a good yield is achieved, the catalyst loading can be incrementally decreased (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%, etc.) to find the minimum required amount that maintains a high yield and acceptable reaction time.[3][7] Highly active systems can sometimes operate at ppm levels of palladium.[2][8]
Q3: How does the purine core itself interfere with the palladium catalyst?
The purine ring system contains multiple nitrogen atoms that can act as ligands for the palladium center.[4][9] This coordination can "poison" the catalyst by binding to the active Pd(0) species, preventing it from participating in the catalytic cycle.[4] This is a primary reason why cross-coupling reactions with N-heterocycles, including purines, are often more challenging than those with simple aryl halides. The choice of a sterically bulky ligand is a key strategy to mitigate this issue, as it can physically shield the palladium center and disfavor coordination by the purine nitrogen.[4][7][9]
Q4: With so many options, which palladium precatalyst and ligand combination is a good starting point for halopurines?
For challenging heterocyclic substrates, the choice of ligand is paramount.[8] Modern catalytic systems built around bulky, electron-rich biarylphosphine ligands are often the most successful.
-
Recommended Ligands: Start with established, commercially available Buchwald-type ligands such as XPhos, SPhos, or RuPhos .[7][9][10] These ligands are designed to stabilize the palladium catalyst, promote the difficult oxidative addition step with less reactive halides (e.g., chlorides), and prevent catalyst deactivation.[7][11]
-
Recommended Precatalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with a good ligand, modern precatalysts such as XPhos Pd G3 or SPhos Pd G2 are often more reliable.[12] These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[13] For Suzuki reactions, Pd(PPh₃)₄ is a classic choice but is highly sensitive to air and may require more careful handling.[6][12]
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Problems
This section is formatted to address specific experimental outcomes and provide a logical path to a solution.
Problem Cluster 1: Low or No Product Conversion
Q: My reaction has run overnight, and TLC/LC-MS analysis shows only starting material. What is the most likely cause?
This scenario typically points to a fundamental failure in activating the catalyst or maintaining an inert atmosphere.
-
Potential Cause 1: Oxygen Contamination. Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive state.[13] Similarly, phosphine ligands can be oxidized by air, preventing them from coordinating to the palladium center.[13]
-
Solution: Ensure your entire setup is rigorously free of oxygen. Degas your solvent thoroughly before use by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[13] Assemble your reaction under a positive pressure of an inert gas.
-
-
Potential Cause 2: Inefficient Precatalyst Reduction. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[13] This step can be inefficient and sometimes consumes the coupling partner or ligand.
-
Potential Cause 3: Poor Reagent Quality. Organometallic reactions are sensitive to impurities.
Q: My reaction starts, but stalls after 10-20% conversion. What's happening?
A stalling reaction is a classic sign of catalyst deactivation or poisoning during the reaction.[4]
-
Potential Cause 1: Catalyst Poisoning by the Purine Substrate. As discussed in the FAQ, the purine nitrogen can bind to the palladium, taking it out of the catalytic cycle.[4][9]
-
Solution: Switch to a sterically bulkier ligand. If you are using a simple ligand like PPh₃, move to XPhos, SPhos, or another Buchwald ligand.[7] The increased steric bulk around the palladium center can prevent the purine from coordinating as effectively.
-
-
Potential Cause 2: Insufficient Ligand-to-Palladium Ratio. An inadequate amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation and decomposition into inactive palladium black.[13]
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 1:1 to 4:1 (Ligand:Pd) is typical.[13] Sometimes, a slight excess of ligand can be beneficial.
-
-
Potential Cause 3: Thermal Decomposition. While many coupling reactions require heat, excessively high temperatures (>120 °C) can cause the catalyst complex to break down.[4]
-
Solution: Try running the reaction at a lower temperature (e.g., 80–90 °C) for a longer period. Monitor the reaction mixture for the formation of palladium black, a key indicator of decomposition.[4]
-
Problem Cluster 2: Catalyst Decomposition
Q: My reaction mixture has turned black and/or formed a black precipitate. What does this mean?
The formation of a fine black precipitate is a tell-tale sign of catalyst decomposition.[4] This "palladium black" is metallic palladium that has aggregated and precipitated out of the solution, rendering it catalytically inactive.[15]
-
Potential Cause 1: Insufficient Ligand Stabilization. The most common cause is an unstable catalytic complex due to a suboptimal ligand or an incorrect ligand-to-metal ratio.[13]
-
Solution: Increase the ligand-to-palladium ratio or switch to a more sterically demanding and electron-rich ligand that can better stabilize the palladium nanoparticles and prevent their aggregation.[7]
-
-
Potential Cause 2: High Temperature. As mentioned previously, excessive heat can accelerate catalyst decomposition.[4]
-
Solution: Lower the reaction temperature and increase the reaction time.
-
-
Potential Cause 3: Impurities. The presence of oxygen or other impurities can initiate decomposition pathways.[4][13]
-
Solution: Re-verify the purity of all reagents and ensure a strictly inert atmosphere.
-
Problem Cluster 3: Formation of Side Products
Q: I'm observing a significant amount of homocoupling of my boronic acid (in a Suzuki reaction). How can I prevent this?
Homocoupling is a common side reaction, especially when the desired cross-coupling is slow.
-
Potential Cause 1: Presence of Oxygen. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[13][16]
-
Solution: The most effective solution is to improve your degassing procedure and ensure the reaction is maintained under a strict inert atmosphere from start to finish.[13]
-
-
Potential Cause 2: Inefficient Catalysis. If the main catalytic cycle is slow, the competing homocoupling pathway becomes more significant.
-
Solution: Optimize the primary reaction parameters to speed up the cross-coupling. This may involve screening different ligands, bases, or solvents to find a more active system for your specific substrates.[8] Using a slight excess of the halopurine can also sometimes disfavor boronic acid homocoupling.[6]
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst System Screening
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling. It can be adapted for other coupling reactions like Buchwald-Hartwig or Sonogashira by changing the coupling partner and base.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopurine (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst/Ligand Addition: In a separate vial or under a positive flow of argon, weigh the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%) and add it to the reaction vial. If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) sequentially.[8]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[8]
-
Reaction: Place the vial in a preheated block (e.g., 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.
Data Table: Recommended Starting Conditions for Pd-Catalyzed Halopurine Couplings
This table summarizes generalized starting points for common cross-coupling reactions. Optimization for specific substrates is crucial.
| Coupling Reaction | Halopurine Reactivity | Typical Pd Precatalyst (mol%) | Recommended Ligand | Typical Base | Common Solvent(s) | Temp (°C) |
| Suzuki-Miyaura | I > Br >> Cl | Pd(PPh₃)₄ (2-5%) or XPhos Pd G3 (1-3%) | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DME | 80-110 |
| Buchwald-Hartwig | I > Br > Cl | Pd₂(dba)₃ (1-3%) or RuPhos Pd G3 (1-3%) | XPhos, RuPhos, BrettPhos | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Sonogashira (Cu-free) | I > Br | Pd(PPh₃)₄ (2-5%) | PPh₃, XPhos | Et₃N, DiPEA | Toluene, DMF, THF | 25-90 |
Data compiled from multiple sources.[7][8][17][18]
Section 4: Visualizing the Process
Diagram 1: Pd(0)/Pd(II) Catalytic Cycle and Purine Inhibition
Caption: Simplified Pd-catalyzed cross-coupling cycle showing the key steps and the catalyst poisoning pathway.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding Pd-catalyzed coupling reactions.
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Deactivation of the selected Pd catalyst precursor. The active Pd... ResearchGate.
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. Benchchem.
- Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. ResearchGate.
- Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate.
- Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry - ACS Publications.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem.
- Problems with Suzuki coupling. Reddit.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- Suzuki Coupling. Scribd.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- The Asymmetric Buchwald–Hartwig Amination Reaction.
- Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
- Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. PMC.
- Pd-Catalyzed Cross-Couplings : On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. SciSpace.
- Technical Support Center: Catalyst Selection for 6-Morpholinonicotinaldehyde Functionalization. Benchchem.
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Publications - American Chemical Society.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- What is the best procedure for Sonogashira coupling?. ResearchGate.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers.
- Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides.
- Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing.
- Palladium-catalyzed C–H bond functionalization of C6-arylpurines. RSC Publishing.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Heck Reaction—State of the Art. MDPI.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- 1 IG. Palladium I I. Basic Principles. Wipf Group.
- Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. MDPI.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC.
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Solving solubility issues of 2,6-Dibromo-9-methyl-9H-purine in aqueous media
Technical Support Center: 2,6-Dibromo-9-methyl-9H-purine
A Senior Application Scientist's Guide to Solving Aqueous Solubility Challenges
Welcome to the technical support guide for 2,6-Dibromo-9-methyl-9H-purine. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound is often predicated on overcoming fundamental experimental hurdles. The poor aqueous solubility of this substituted purine is a common challenge that can delay critical research. This guide is designed to provide you not just with protocols, but with the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the physicochemical basis for this compound's low solubility and detail a systematic approach to achieving clear, stable solutions for your research needs.
Section 1: Understanding the Challenge - Physicochemical Properties
Q1: Why is 2,6-Dibromo-9-methyl-9H-purine so poorly soluble in aqueous media?
The low aqueous solubility of 2,6-Dibromo-9-methyl-9H-purine is a direct consequence of its molecular structure. The parent purine molecule is water-soluble, but the substitutions on this derivative significantly increase its lipophilicity (fat- or oil-loving nature)[1][2].
-
Purine Core: The core structure is a heterocyclic aromatic compound[1]. While the nitrogen atoms can participate in hydrogen bonding, the overall ring system is relatively nonpolar.
-
Bromo-Substituents (C2 & C6): The two bromine atoms are large, hydrophobic, and electron-withdrawing. They significantly increase the molecular weight and nonpolar surface area of the molecule, which are major deterrents to dissolution in a polar solvent like water[3].
-
Methyl Group (N9): The methyl group at the N9 position further contributes to the compound's lipophilic character. This substitution is often critical for biological activity, as it can influence how the molecule fits into the binding pockets of target proteins, but it simultaneously reduces aqueous solubility[4][5].
Essentially, the molecule has a strong preference to interact with itself (stacking and forming a stable crystal lattice) or with nonpolar environments rather than with water molecules.
Q2: What are the key physicochemical properties I should be aware of?
While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and related purine analogs. These properties are crucial for designing an effective solubilization strategy.
| Property | Estimated Value / Characteristic | Implication for Solubility Strategy |
| Molecular Formula | C₆H₄Br₂N₄ | - |
| Molecular Weight | ~307.9 g/mol | High molecular weight contributes to lower solubility. |
| Predicted LogP | > 2.0 | Indicates high lipophilicity and poor water solubility. |
| pKa (Basic) | 1.0 - 3.0 (Estimated) | The nitrogen atoms in the purine ring can be protonated. Adjusting the pH to below this range (e.g., pH < 2) will form a more soluble cationic salt.[1][6] |
| pKa (Acidic) | 8.0 - 10.0 (Estimated) | The N-H proton on the purine ring can be removed at high pH. However, targeting the basic pKa is generally a more effective and experimentally compatible strategy.[1] |
| Appearance | Likely a white to off-white crystalline solid | Visual confirmation of dissolution is critical. |
Section 2: Initial Troubleshooting - Preparing Stock Solutions
Q3: I can't dissolve the compound directly in my aqueous buffer. What is the first and most critical step?
Directly dissolving a highly lipophilic compound like this in an aqueous medium is rarely successful. The standard and essential first step is to prepare a highly concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your final aqueous experimental medium. This approach is fundamental in pharmaceutical and biological research for handling poorly soluble compounds[5].
Q4: What are the best organic solvents for creating a stock solution?
The ideal solvent should dissolve the compound at a high concentration (e.g., 10-50 mM) and be miscible with your final aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery for creating high-concentration stock solutions of organic compounds.
| Solvent | Recommended Starting Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 10 - 50 mM | Gold Standard. Highly effective solubilizer. Be aware of its potential effects on cell-based assays (typically kept ≤0.5% v/v in final medium).[5] |
| N,N-Dimethylformamide (DMF) | 10 - 50 mM | A strong alternative to DMSO. Also requires careful control of final concentration in biological assays. |
| Ethanol (EtOH) | 1 - 10 mM | Less potent than DMSO/DMF but may be better tolerated in some biological systems. Warming may be required. |
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Weigh out the required mass of 2,6-Dibromo-9-methyl-9H-purine into a sterile glass vial.
-
Add the appropriate volume of high-purity DMSO (or other selected solvent) to achieve the target concentration (e.g., for 10 mg of compound (MW ~308), add 3.25 mL of DMSO for a 10 mM stock).
-
Vortex vigorously for 1-2 minutes.
-
If dissolution is slow, gently warm the vial to 30-40°C in a water bath and/or use a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Q5: I've made a stock in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I fix this?
This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The DMSO concentration is no longer high enough to keep it in solution.
Troubleshooting Workflow for Dilution-Induced Precipitation
Caption: Decision workflow for addressing compound precipitation upon dilution.
If lowering the final concentration is not an option, you must modify the composition of your aqueous buffer to increase the compound's solubility. This leads to more advanced strategies.
Section 3: Advanced Solubilization Strategies
When your experiment cannot tolerate high concentrations of organic solvents or when precipitation persists, you must employ formulation techniques to enhance solubility.
Q6: What are my options beyond simple DMSO dilution?
There are three primary strategies, each leveraging a different physicochemical principle: co-solvents, pH adjustment, and the use of excipients like surfactants or cyclodextrins.[7]
| Technique | Mechanism of Action | Best For | Key Limitation |
| Co-solvents | Reduces the overall polarity of the aqueous medium, making it more favorable for the lipophilic compound.[8] | Experiments that can tolerate 1-5% of a water-miscible organic solvent (e.g., ethanol, propylene glycol). | The allowable concentration of the co-solvent may be limited by the experimental system's sensitivity.[9] |
| pH Adjustment | Converts the compound into a more soluble ionized (salt) form by protonating the basic nitrogen atoms on the purine ring.[10] | Compounds with an ionizable group (like purines). Highly effective and uses minimal additives. | Requires the experimental system to be stable at the required pH (often acidic for purines).[11] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[12][13] | Achieving higher concentrations when pH and co-solvents are not viable. | Can interfere with protein assays or membrane dynamics. Must be used above the Critical Micelle Concentration (CMC).[14] |
| Cyclodextrins | Form a host-guest inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity.[15][16] | Creating stable, clear solutions for in-vivo or sensitive in-vitro applications. Often used in pharmaceutical formulations.[] | Can be a more expensive option. May alter the effective free concentration of the compound.[18] |
Q7: How do I use pH to improve solubility?
Based on the purine structure, 2,6-Dibromo-9-methyl-9H-purine is expected to be a weak base. By lowering the pH of the solution, you can protonate one or more of the ring nitrogens, creating a cation which is significantly more water-soluble.
Experimental Protocol: pH-Solubility Screening
-
Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4). A citrate or phosphate buffer system is a good starting point.
-
To a small, fixed amount of the solid compound in separate vials, add each buffer.
-
Alternatively, add a small aliquot (e.g., 1 µL) of a concentrated DMSO stock to a larger volume (e.g., 1 mL) of each buffer.
-
Equilibrate the samples for several hours (or overnight) at a controlled temperature with agitation.
-
Visually inspect for dissolution.
-
For a quantitative analysis, filter the samples through a 0.22 µm filter to remove any undissolved solid and measure the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.
-
Plot solubility vs. pH to identify the optimal pH range. You should observe a significant increase in solubility as the pH drops below ~4.
Q8: How do I select and use a surfactant?
Surfactants are amphiphilic molecules that, above a certain concentration (the CMC), self-assemble into micelles.[14] The hydrophobic core of these micelles can effectively dissolve your compound.[19]
-
Selection: For most biological applications, non-ionic surfactants are preferred due to their lower potential for protein denaturation. Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are common choices.[20]
-
Usage: You must ensure the final surfactant concentration in your medium is above its CMC.
Experimental Protocol: Surfactant Solubilization
-
Prepare a stock solution of your chosen surfactant (e.g., 10% w/v Polysorbate 80 in water).
-
Prepare your final aqueous buffer containing the surfactant at a concentration known to be above its CMC (e.g., 0.1% to 1% Polysorbate 80).
-
Add a small aliquot of your concentrated DMSO stock of 2,6-Dibromo-9-methyl-9H-purine to the surfactant-containing buffer while vortexing.
-
Allow the solution to equilibrate. Sonication can aid in micelle formation and drug encapsulation.
-
Visually inspect for clarity.
Q9: Can cyclodextrins help, and how do I use them?
Yes, cyclodextrins are highly effective for solubilizing planar, hydrophobic molecules like purine derivatives.[21] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][] The 2,6-Dibromo-9-methyl-9H-purine molecule can fit inside this cavity, forming a water-soluble "inclusion complex."[16] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and safety profiles.[16]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Experimental Protocol: Solubilization using HP-β-CD
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v). Warming may be required to dissolve the cyclodextrin.
-
Add the solid 2,6-Dibromo-9-methyl-9H-purine powder directly to the HP-β-CD solution.
-
Alternatively, prepare a thin film of the compound by evaporating the organic solvent from a stock solution in a glass vial, then add the HP-β-CD solution.
-
Agitate the mixture overnight at room temperature or at a slightly elevated temperature (e.g., 40°C) to facilitate complex formation.
-
Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved material. The clear filtrate is your solubilized compound.
Section 4: Experimental Best Practices & Stability
Q10: How can I confirm my compound is truly dissolved and not a fine suspension?
Visual inspection is the first step, but it can be misleading. A seemingly clear solution may be a colloidal suspension of nanoparticles, which can cause artifacts in experiments.
-
Tyndall Effect: Shine a laser pointer through the solution in a dark room. A true solution will not scatter the light beam, while a colloidal suspension will show a visible beam path.
-
Filtration: A truly dissolved compound will pass through a 0.1 or 0.22 µm filter without a loss in concentration. Filter a sample and re-measure the concentration via HPLC to confirm.
-
Centrifugation: High-speed centrifugation (e.g., >10,000 x g) for 15-30 minutes will pellet suspended particles but not a dissolved solute.
Q11: How should I store my solubilized compound? Are there stability concerns?
Once in an aqueous solution, especially at non-neutral pH, the stability of the compound can be a concern.
-
Storage: Store aqueous solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
pH Stability: At very low or high pH, purine rings can be susceptible to hydrolysis. It is advisable to prepare pH-adjusted solutions fresh or conduct a short-term stability study (e.g., measure concentration by HPLC at 0, 24, and 48 hours) to ensure the compound remains intact under your experimental conditions.
-
General Practice: For maximum confidence, prepare working dilutions from a frozen, concentrated DMSO stock immediately before each experiment.
References
- Vertex AI Search. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. (2024). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. (2024). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Vertex AI Search. (2024). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Cosolvent - Wikipedia.
- Vertex AI Search. (2024). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC.
- Vertex AI Search. (2024). 2,6-Dibromo-9H-purine - CAS Common Chemistry.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Purine - Wikipedia.
- Vertex AI Search. (2024). CAS 1196-41-4 (2,6-Dibromo-1H-purine) - BOC Sciences.
- Vertex AI Search. (2024). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal - FULIR.
- Vertex AI Search. (2024). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems - Pharmedicine Journal.
- Vertex AI Search. (2024). Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
- Vertex AI Search. (2024). Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.
- Vertex AI Search. (2024). An In-depth Technical Guide to the Solubility of Purpurin in Organic Solvents - Benchchem.
- Vertex AI Search. (2024). (PDF)
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Chemical structures of 2,6,9-trisubstituted purines with biological...
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave.
- Vertex AI Search. (2024). 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine.
- Vertex AI Search. (2024). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Chemical Properties of 9H-Purine (CAS 120-73-0) - Cheméo.
- Vertex AI Search. (2024). pKa Data Compiled by R.
- Vertex AI Search. (2024). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
- Vertex AI Search. (2024). 2,6-DIBROMO-1H-PURINE - gsrs.
- Vertex AI Search. (2024). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC.
- Vertex AI Search. (2024). An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO - Benchchem.
- Vertex AI Search. (2024). Purine nucleosides as selective inhibitors of butyrylcholinesterase – a multidisciplinary study - Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search. (2024). 9-Methyl-9H-purine-2,6-diamine | C6H8N6 | CID 22949012 - PubChem.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). (PDF)
Sources
- 1. Purine - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH and MgCl2 on the binding of purine nucleotides to the uncoupling protein in membrane particles from brown fat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 21. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Removing unreacted 2,6-Dibromo-9-methyl-9H-purine from final product
Welcome to the Advanced Purine Chemistry Technical Support Center . As a Senior Application Scientist, I designed this portal to address one of the most persistent bottlenecks in medicinal chemistry and nucleoside synthesis: the isolation of pure target compounds from highly reactive polyhalogenated purine intermediates.
Below, you will find an in-depth troubleshooting guide specifically focused on the removal of unreacted 2,6-Dibromo-9-methyl-9H-purine (CAS: 2135336-62-6)[1] from your final reaction mixtures.
🔬 Diagnostic Overview & Decision Matrix
When synthesizing substituted purines, 2,6-dibromo-9-methyl-9H-purine is typically subjected to Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling. The core challenge in removing this unreacted starting material lies in its lipophilicity and the electron-deficient nature of the purine core, which renders standard acid/base aqueous extractions ineffective.
Before proceeding to the troubleshooting Q&A, consult the decision matrix below to determine the optimal purification trajectory based on your reaction scale and product stability.
Workflow for selecting the optimal 2,6-dibromo-9-methyl-9H-purine depletion strategy.
💡 Troubleshooting Q&A
Q1: Why does 2,6-dibromo-9-methyl-9H-purine resist standard aqueous workups? I tried washing the organic layer with 1M HCl, but the starting material didn't partition into the aqueous phase. A1: The failure of aqueous extraction is governed by the electronic effects of the bromine substituents. While purines generally possess basic nitrogen atoms (N1, N3, N7), the highly electronegative bromine atoms at the C2 and C6 positions severely withdraw electron density from the pyrimidine ring. This drastically lowers the pKa of the conjugate acid, meaning the molecule cannot be efficiently protonated by 1M HCl (pH ~0). Consequently, it remains un-ionized and highly soluble in your organic phase (e.g., DCM or EtOAc).
Q2: My final product is a C6-amino substituted purine. How can I chemically deplete the unreacted dibromo starting material without resorting to column chromatography? A2: You can exploit the kinetic difference in electrophilicity between your starting material and your product using a polymer-bound scavenger resin [2]. Causality: The C6 position of 2,6-dihalopurines is exceptionally electrophilic due to the stabilization of the Meisenheimer complex intermediate by the adjacent pyrimidine nitrogens. Regioselective SNAr occurs preferentially at C6[3][4]. Once your product is formed (a C6-amino-C2-bromo purine), the electron-donating resonance of the new amino group deactivates the purine ring, making the C2 position far less reactive. By adding a polymer-supported nucleophile (like PS-Thiol or PS-Trisamine), the resin will selectively attack the highly reactive C6-Br of the unreacted starting material, covalently tethering it to the solid support. You then simply filter the impurity away.
🧪 Protocol 1: Chemoselective Scavenging (Self-Validating System)
This protocol utilizes Polystyrene-bound Thiol (PS-Thiol) to sequester the unreacted starting material.
-
Solubilization: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1 M.
-
Resin Loading: Add 3.0 to 5.0 equivalents of PS-Thiol resin (typical loading ~1.5 mmol/g) relative to the calculated molar amount of unreacted starting material.
-
Activation: Add 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the polymer-bound thiols and accelerate the SNAr reaction.
-
Agitation: Gently agitate (do not use a magnetic stir bar, as it will crush the resin beads) on an orbital shaker at 35°C for 6–12 hours.
-
System Validation (Checkpoint): Withdraw a 10 µL aliquot of the supernatant. Dilute in LC-MS grade Acetonitrile and inject into the LC-MS. Validation criteria: The peak corresponding to 2,6-dibromo-9-methyl-9H-purine (m/z ~291 for
with a distinct dibromo isotope pattern) must be completely absent. If present, add 1.0 eq more resin and agitate for 2 hours. -
Filtration: Filter the mixture through a sintered glass fritted funnel (medium porosity). Wash the resin cake thoroughly with DCM (3 × 10 mL) and Methanol (2 × 10 mL) to elute your non-reactive product.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the purified product.
Q3: I need to scale up my reaction to 50 grams. Scavenger resins are too expensive at this scale. What is the optimal separation strategy? A3: At scale, solvent trituration or recrystallization is the most cost-effective approach. 2,6-Dibromo-9-methyl-9H-purine is highly lipophilic and lacks hydrogen-bond donors. If your final product contains an H-bond donor (e.g., a secondary amine at C6) or is significantly more polar, their solubility profiles will diverge drastically in non-polar/polar solvent mixtures.
📊 Table 1: Comparative Physicochemical & Chromatographic Data
Use this data to design your trituration or chromatographic solvent systems.
| Compound | Est. ClogP | Rf (Hexanes/EtOAc 1:1) | Solubility (DCM) | Solubility (Heptane) | Reactivity to PS-Amine |
| 2,6-Dibromo-9-methyl-9H-purine | ~1.85 | 0.75 | >100 mg/mL | Moderate (~5 mg/mL) | High (C6-SNAr) |
| Typical C6-Amino Product | ~1.10 | 0.25 - 0.35 | >50 mg/mL | Insoluble (<0.1 mg/mL) | None |
| Typical C6-Alkoxy Product | ~1.50 | 0.50 - 0.60 | >100 mg/mL | Low (~1 mg/mL) | None |
🧪 Protocol 2: Anti-Solvent Trituration (Scale-Up)
-
Dissolution: Dissolve the crude mixture in the minimum amount of a "good" solvent (e.g., warm Ethyl Acetate or THF).
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Heptane or Methyl tert-butyl ether [MTBE]) dropwise while stirring vigorously until the solution becomes slightly cloudy.
-
Maturation: Heat the mixture back to a clear solution, then allow it to cool to room temperature at a rate of 10°C/hour to promote selective crystallization of the more polar product.
-
Validation (Checkpoint): Analyze the mother liquor via TLC (Hexanes/EtOAc 1:1). The mother liquor should be highly enriched with the high-Rf 2,6-dibromo-9-methyl-9H-purine spot.
-
Isolation: Filter the precipitated product and wash with cold anti-solvent.
Q4: If I must use chromatography, what is the best solvent system to resolve the dibromo purine from a mono-substituted product? A4: Because 2,6-dibromo-9-methyl-9H-purine is highly non-polar, it elutes very near the solvent front in standard polar systems. The optimal system is a shallow gradient of Hexanes to Ethyl Acetate (or Heptane/EtOAc) . Start your column at 100% Hexanes and slowly ramp to 20% EtOAc over 5 column volumes. The dibromo starting material will elute rapidly, well before most C6-substituted products. Avoid using Dichloromethane/Methanol gradients, as the dibromo compound will co-elute with the solvent front and potentially drag your product with it.
📚 References
-
2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl ... - cas号查询 ChemSrc. URL:[Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds RSC Advances, Royal Society of Chemistry. URL:[Link]
-
Polymeric Scavenger Reagents in Organic Synthesis ResearchGate. URL:[Link]
-
N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine SciSpace. URL:[Link]
Sources
- 1. 1189723-50-9_CAS号:1189723-50-9_N-(3-chloro-4-methylphenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide - 化源网 [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
Technical Support Center: Temperature Optimization for Sequential Substitution of Dibromopurines
Welcome to the technical support center for the sequential functionalization of dibromopurines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this nuanced synthetic challenge. As a Senior Application Scientist, my goal is to equip you with both the foundational principles and actionable protocols to achieve high selectivity and yield in your experiments.
Introduction: The Challenge of Selectivity
Dibromopurines are a cornerstone in medicinal chemistry, offering a scaffold for the synthesis of a diverse array of bioactive molecules. The ability to selectively substitute the two bromine atoms in a sequential manner is crucial for generating molecular diversity. However, achieving this selectivity can be challenging, often resulting in a mixture of mono- and di-substituted products. Temperature is a critical parameter that, when properly controlled, can be a powerful tool to steer the reaction towards the desired outcome. This guide will delve into the intricacies of temperature optimization for sequential Suzuki-Miyaura and Buchwald-Hartwig reactions on dibromopurine cores.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical in the sequential substitution of dibromopurines?
Temperature plays a pivotal role in controlling the reaction rate and selectivity. In sequential substitutions, you are often dealing with a second substitution that has a higher activation energy barrier than the first.[1] By carefully controlling the temperature, you can provide enough energy to overcome the first barrier while keeping the energy below the threshold for the second substitution. This is often a matter of balancing kinetic and thermodynamic control.[2][3][4][5][6]
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed the fastest.[4][5][6] This is typically the mono-substituted product.
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product.[4][5][6] If the di-substituted product is more stable and the reaction is reversible or can proceed further, higher temperatures will favor its formation.
Q2: I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
Achieving high selectivity for the mono-substituted product is a common challenge. Here are several strategies, with temperature being a key factor:
-
Lower the Reaction Temperature: This is the most direct approach to favor the kinetically controlled mono-substitution. Systematically screen temperatures, for example, starting from room temperature and gradually increasing in 10-20°C increments.
-
Reduce Reaction Time: Shorter reaction times can prevent the reaction from proceeding to the di-substituted product, even at slightly elevated temperatures.
-
Use a Less Reactive Catalyst System: A less active palladium catalyst or ligand can help to slow down the second substitution.
-
Stoichiometry: Use a slight excess of the boronic acid or amine (e.g., 1.1 equivalents) for the first substitution.
Q3: I've successfully made the mono-substituted product, but the second substitution is not working. What should I do?
The second substitution is often more challenging due to electronic and steric effects from the first substituent. Here's how to troubleshoot:
-
Increase the Temperature: The second substitution typically requires a higher activation energy. Increasing the temperature is often necessary to drive the reaction to completion. Microwave irradiation can be particularly effective for reaching higher temperatures quickly and uniformly.[7][8]
-
Use a More Active Catalyst System: Switch to a more electron-rich and bulky ligand, which can facilitate the oxidative addition and reductive elimination steps for the second substitution.
-
Stronger Base: A stronger base may be required to facilitate the transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination).
-
Change the Solvent: A higher-boiling point solvent will allow you to reach higher reaction temperatures.
Q4: Can microwave heating improve my results?
Yes, microwave heating can be a valuable tool for these reactions. It allows for rapid and efficient heating to high temperatures, which can significantly reduce reaction times.[7][8] This can be particularly useful for driving the more difficult second substitution to completion. The selective heating of the catalyst particles can create localized "hot spots" that increase the reaction rate.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low Yield of Mono-substituted Product | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Formation of Di-substituted Product: The reaction conditions are too harsh, leading to the second substitution. 3. Degradation of Starting Material or Product: High temperatures can sometimes lead to decomposition. | 1. Increase reaction time or slightly increase temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance. 2. Lower the reaction temperature. Start at room temperature and incrementally increase.[10][11] Also, consider a shorter reaction time. 3. Run the reaction at a lower temperature. If the compounds are thermally sensitive, a lower temperature for a longer time is preferable. |
| Poor Selectivity (Mixture of Products) | 1. Temperature is too high: This is the most common reason for a loss of selectivity. 2. Reaction time is too long: Allowing the reaction to proceed for too long can lead to the formation of the di-substituted product. 3. Catalyst is too active: A highly active catalyst may not discriminate well between the two bromine atoms. | 1. Perform a temperature screen. A range of temperatures should be tested to find the optimal window for mono-substitution.[12] 2. Monitor the reaction closely. Stop the reaction once the starting material is consumed and before significant di-substitution occurs. 3. Screen different ligands. A less bulky or less electron-rich ligand might improve selectivity for the first substitution. |
| Second Substitution Fails or is Sluggish | 1. Insufficient Temperature: The activation energy for the second substitution is not being overcome. 2. Deactivation of the Catalyst: The catalyst may have decomposed or been poisoned. 3. Steric Hindrance: The first substituent may be sterically hindering the second reaction site. | 1. Increase the reaction temperature significantly. Temperatures of 100°C or higher are often required.[13][14] Microwave heating can be particularly effective.[7] 2. Use a more robust catalyst system. Consider a pre-catalyst or a ligand that is known for its stability at high temperatures. 3. Switch to a more sterically demanding and electron-rich ligand. These can often overcome steric hindrance. |
| Side Reactions (e.g., Protodeboronation in Suzuki Coupling) | 1. Presence of Water or Protic Solvents: This can lead to the cleavage of the C-B bond. 2. High Temperatures: Can sometimes promote side reactions. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Optimize the temperature. While higher temperatures may be needed for the reaction to proceed, excessively high temperatures can favor side reactions.[15] |
Data Presentation: Temperature Effects on Selectivity
The following table summarizes general temperature ranges for achieving mono- and di-substitution in related dihalogenated systems. Note that optimal temperatures will be substrate-specific and should be determined empirically.
| Reaction Type | Substrate Type | Goal | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | Dihalogenated Pyridine | Mono-arylation | Room Temperature - 80°C[10][11] | Lower temperatures favor mono-substitution. |
| Suzuki-Miyaura | Dihalogenated Pyridine | Di-arylation | 100°C or higher[10] | Higher temperatures are generally required to overcome the higher activation energy of the second substitution. |
| Buchwald-Hartwig | Dihalogenated Pyridine | Mono-amination | 80 - 100°C | The choice of ligand and base is critical in controlling selectivity. |
| Buchwald-Hartwig | Dihalogenated Pyridine | Di-amination | > 100°C, often with microwave | The second amination can be significantly more difficult and often requires more forcing conditions. |
| Alkylation | 6-Substituted Purine | N7-Alkylation (Kinetic) | Lower Temperatures | Higher temperatures can lead to the formation of the thermodynamically more stable N9-isomer.[16] |
Experimental Protocols & Workflows
General Workflow for Sequential Substitution
The following diagram illustrates a general workflow for the sequential substitution of dibromopurines.
Caption: General workflow for sequential substitution of dibromopurines.
Protocol 1: Temperature Screening for Selective Mono-arylation of 2,6-Dibromopurine via Suzuki-Miyaura Coupling
This protocol outlines a method for determining the optimal temperature for the selective mono-arylation of 2,6-dibromopurine.
Materials:
-
2,6-Dibromopurine
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (4:1)
-
Schlenk tubes or microwave vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 2,6-dibromopurine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a series of Schlenk tubes or microwave vials.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to each reaction vessel.
-
Temperature Screening: Place each reaction vessel in a pre-heated reaction block or oil bath at a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Analysis: Once the starting material is consumed in the lower temperature reactions, analyze the product distribution in each reaction to determine the optimal temperature for mono-substitution with minimal di-substitution.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Second Substitution via Buchwald-Hartwig Amination
This protocol is for the second substitution of a mono-arylated bromopurine with an amine.
Materials:
-
Mono-arylated bromopurine
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the mono-arylated bromopurine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube or microwave vial.
-
Reagent Addition: Add the amine and degassed toluene to the reaction vessel.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 100-120°C) or use a microwave reactor set to the desired temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
-
Špaček, P., Zgarbová, M., & Dvořáková, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 29(7), 1619. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the temperature on the regioselectivity of the reaction of... [Download Table]. Retrieved from [Link]
-
Al-Zoubi, R. M., & Marion, O. C. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Royal Society Open Science, 5(9), 180771. [Link]
-
Chemistry Stack Exchange. (2016, September 29). Why is the yield of substitution reactions decreased at higher temperatures? Retrieved from [Link]
-
Aida, K., Hirao, M., Saitoh, T., Yamamoto, T., Einaga, Y., Ota, E., & Yamaguchi, J. (2024). Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 146(47), 30698–30707. [Link]
-
ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]
-
Kappe, C. O. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Accounts of Chemical Research, 48(1), 159–169. [Link]
-
Nicolai, J. (2025). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes (Doctoral dissertation, University of California, Berkeley). [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
-
Ito, H., Kubota, K., & Miyahara, K. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society, 142(22), 9884–9889. [Link]
-
ResearchGate. (n.d.). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by In-situ Crystallization. Retrieved from [Link]
-
Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Symmetry, 16(3), 309. [Link]
-
Li, J., & Burke, M. D. (2022). Automated Iterative N-C and C-C Bond Formation. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Selective Heating in the Microwave Activation of Heterogeneous Catmnsis Reactions Using a Continuous Microwave Reactor. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic reaction control. Retrieved from [Link]
-
Kapdi, A. R., & Prajapati, D. (2010). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. Dalton Transactions, 39(42), 10147–10153. [Link]
-
Kumar, A., & Kumar, S. (2017). Synthesis of 1-Azaanthraquinone: Sequential C-N Bond Formation/Lewis Acid Catalyzed Intramolecular Cyclization Strategy. The Journal of Organic Chemistry, 82(16), 8759–8766. [Link]
-
Wang, X., & Li, X. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 833. [Link]
-
Szymański, W., & Wolański, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2404–2412. [Link]
-
Wang, X., & Li, X. (2022). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery, 1(4), 534–543. [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is there for low cDNA yield? Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. [Download Scientific Diagram]. Retrieved from [Link]
-
The University of Manchester. (2023, April 3). Radical-Based Strategies for C-N Bond Formation. Retrieved from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.11: Kinetic Versus Thermodynamic Products. Retrieved from [Link]
-
Chen, G., & Daugulis, O. (2016). Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization. Chemical Science, 7(12), 6934–6938. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2009). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Angewandte Chemie International Edition, 48(49), 9363–9365. [Link]
-
CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction. Retrieved from [Link]
-
Nagata, Y., et al. (2024). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura. ChemRxiv. [Link]
-
ResearchGate. (n.d.). On the bromination of pyridine in the gaseous phase at elevated temperatures. A new method for the preparation of 2-bromopyridine and 2,6-dibromopyridine. Retrieved from [Link]
-
Bitesize Bio. (2025, June 9). Useful Site-Directed Mutagenesis Tips for Troubleshooting. Retrieved from [Link]
-
Arrowsmith, M., et al. (2021). Reactions of diborenes with terminal alkynes: mechanisms of ligand-controlled anti-selective hydroalkynylation, cycloaddition and C≡C triple bond scission. Chemical Science, 12(23), 8048–8058. [Link]
-
MDPI. (n.d.). Special Issue : Microwave Heating and Chemistry. Retrieved from [Link]
-
Varma, R. S., & Kumar, D. (2007). Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. Chemical Papers, 61(2), 143–147. [Link]
-
Wang, X., & Li, X. (2018). The selective heating effect of microwave irradiation on a binary mixture of water and polyethylene oxide: a molecular dynamics simulation approach. Physical Chemistry Chemical Physics, 20(2), 1032–1040. [Link]
-
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. covasyn.com [covasyn.com]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity at the C2 Position of Purine Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in medicinal chemistry and chemical biology: the low reactivity of the C2 position on the purine core. This document moves beyond simple protocol recitation to explain the underlying chemical principles, helping you make informed decisions to overcome synthetic hurdles.
Section 1: Understanding the Challenge: The Electronic Landscape of the Purine Core
The functionalization of purine scaffolds is central to the development of a vast array of therapeutics, from antivirals to kinase inhibitors. However, the inherent electronic properties of the purine's fused pyrimidine and imidazole ring system present a distinct hierarchy of reactivity. The C6 and C8 positions are generally more susceptible to modification, while the C2 position is notoriously sluggish.
This low reactivity stems from the electron-deficient nature of the pyrimidine ring, which is further influenced by the electron-donating character of the imidazole ring. While this makes the entire scaffold somewhat electron-poor and susceptible to nucleophilic attack under certain conditions, the C2 position is particularly deactivated compared to C6. This is due to the proximity and electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N3), which decrease the electron density at C2 and make it a less favorable site for many common synthetic transformations, including transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered in the lab, providing not just solutions, but the rationale behind them.
Q1: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C2-position is failing or giving low yields. What are the primary factors to investigate?
Failure of a C2 cross-coupling reaction is a frequent issue. The problem often lies in a combination of factors related to catalyst activity and substrate stability. Here’s a systematic approach to troubleshooting.
A1: Key Troubleshooting Steps for C2 Cross-Coupling Reactions
-
Choice of Halide/Leaving Group: The nature of the leaving group at C2 is critical. Reactivity follows the general trend: I > Br > OTf >> Cl . While 2-chloropurines are often the most accessible starting materials, their C-Cl bond is strong and requires a highly active catalyst system for oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1][2] If you are using a 2-chloro derivative with no success, consider synthesizing the 2-bromo or 2-iodo analogue.
-
Catalyst System (Palladium Source & Ligand): This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ may be sufficient for more reactive positions like C6 but often fail at C2.[3]
-
Palladium Precatalyst: Use modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).[4] These form the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃, which can require an in-situ reduction step that may be inefficient.[5]
-
Ligand Selection: The low reactivity of the C2 position necessitates the use of highly active, electron-rich, and sterically hindered phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[4][6] First-generation ligands are often inadequate.
-
| Ligand Class | Examples | Application Notes |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Workhorse ligands for difficult couplings. Their steric bulk and electron-donating properties are ideal for activating the C2-X bond.[4][7] |
| Ferrocenylphosphines | DavePhos, cataCXium® A | Often effective for a broad range of substrates and offer good thermal stability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Can be highly effective, particularly for C-S couplings, and may offer unique selectivity profiles.[8][9][10] |
-
Base Selection: The base plays multiple roles: it activates the coupling partner (e.g., boronic acid in Suzuki reactions) and facilitates the final reductive elimination step.[11] Strong, non-nucleophilic bases are typically required.
-
Strong Bases: NaOt-Bu, KOt-Bu, or LHMDS are often necessary for C-N couplings.[4][12]
-
Milder Carbonate Bases: For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are commonly used, often in an aqueous/organic biphasic system to facilitate the reaction.[3] If your reaction is failing with a weaker base, switching to a stronger one may be beneficial, provided your substrate is stable.
-
-
Solvent and Temperature:
-
Solvents: Anhydrous, aprotic polar solvents like dioxane, toluene, or THF are standard.[4] The choice can significantly impact catalyst solubility and stability.
-
Temperature: Due to the low reactivity, higher temperatures (80-110 °C) are generally required.[5] Microwave irradiation can be an excellent tool to accelerate these sluggish reactions, often leading to shorter reaction times and improved yields.[7]
-
Q2: I need to perform a Nucleophilic Aromatic Substitution (SNAr) at C2, but my nucleophile won't add. How can I activate the purine core for this reaction?
Standard SNAr reactions at the C2 position are challenging because the ring is not sufficiently electron-deficient to facilitate the formation of the negatively charged Meisenheimer intermediate.[13][14] Direct displacement of a C2-halide is often impossible without extreme conditions.
A2: The Sulfone Activation Strategy
The most reliable method to activate the C2 position for SNAr is to install a powerful electron-withdrawing group at that position. A methylsulfone (-SO₂Me) group is an ideal choice.[15]
The strategy involves a two-step process:
-
Introduction of a Thioether: First, a methylthioether (-SMe) group is installed at the C2 position. This is readily accomplished by reacting a 2-halopurine with sodium thiomethoxide.
-
Oxidation to the Sulfone: The C2-thioether is then oxidized to the corresponding sulfone. This oxidation dramatically increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack. The sulfone group is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, alkoxides, etc.).
Q3: My purine starting material is decomposing under the reaction conditions. How can I increase its stability?
Purine scaffolds, especially complex nucleoside derivatives, can be sensitive to the harsh conditions (strong bases, high temperatures) often required for C2 functionalization.
A3: Protecting Groups and Reaction Environment Control
-
N-Protecting Groups: The acidic N-H protons of the purine core (typically at N9 or N7) can interfere with reactions by consuming base or coordinating to the metal catalyst. Protecting these positions is often essential.[16]
-
For N9: A benzyl (Bn) group is a robust choice, easily installed and removed via hydrogenolysis. For more sensitive substrates, a p-methoxybenzyl (PMB) group can be used, which is removable under oxidative conditions.
-
For Nucleosides: The hydroxyl groups on the ribose or deoxyribose sugar must be protected, typically as silyl ethers (e.g., TBDMS) or acetals (e.g., acetonide).
-
-
Degassing: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Failure to properly degas the reaction mixture can lead to catalyst oxidation and deactivation. Always thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Temperature Management: While high temperatures are often needed, prolonged heating can cause decomposition. Use the minimum temperature required for the reaction to proceed at a reasonable rate. Consider using microwave heating to reduce overall reaction time.[7]
Q4: Which C2-substituted purine is the best starting material for my project?
The optimal starting material depends on the desired reaction, cost considerations, and synthetic accessibility.
A4: Comparison of Common C2-Substituted Purine Precursors
| Starting Material | Reactivity in Cross-Coupling | SNAr Potential | Accessibility / Cost | Key Considerations |
| 2-Chloropurine | Low | Very Low (requires activation) | High / Low | Most common starting point, but requires highly active catalysts for coupling.[17] |
| 2-Bromopurine | Moderate | Very Low (requires activation) | Moderate / Moderate | A good compromise between reactivity and stability. Often a better choice than the chloro- derivative. |
| 2-Iodopurine | High | Very Low (requires activation) | Low / High | Most reactive for oxidative addition but can be less stable and more expensive. |
| 2-Trifluoromethanesulfonylpurine (2-OTf) | High | Low (requires activation) | Low / High | Highly reactive in cross-coupling, comparable to the iodo- derivative. |
| 2-Methylsulfonylpurine (2-SO₂Me) | Not applicable | High | Synthesized in 2 steps | The go-to substrate for SNAr reactions. The sulfone is an excellent leaving group.[15] |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: General Procedure for a Buchwald-Hartwig Amination at the C2-Position
This protocol is optimized for a challenging C2-chloropurine substrate.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-chloropurine derivative (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), and the strong base (e.g., NaOt-Bu, 1.5-2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.1 M solution).
-
In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (e.g., XPhos, 2-5 mol%). Note: For precatalysts, additional ligand is often not required but can sometimes improve results.
-
-
Reaction:
-
Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C or into a microwave reactor.
-
Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Activation of the C2-Position via Oxidation to a Sulfone
This two-step protocol converts a 2-chloropurine into a highly reactive 2-methylsulfonylpurine.
Step A: Synthesis of the 2-Methylthioether
-
Dissolve the 2-chloropurine derivative (1.0 equiv) in a suitable solvent like DMF or THF.
-
Add sodium thiomethoxide (NaSMe, ~1.5 equiv) portion-wise at room temperature.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate. The crude thioether is often pure enough for the next step.
Step B: Oxidation to the 2-Methylsulfone
-
Dissolve the crude 2-methylthioether derivative (1.0 equiv) in a solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent. A common and effective choice is meta-chloroperoxybenzoic acid (m-CPBA, 2.2-3.0 equiv). Add it portion-wise to control the exotherm. Other reagents like Oxone® can also be used.[18][19]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS for the complete disappearance of the thioether and sulfoxide intermediates.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield the pure 2-methylsulfonylpurine.
Section 4: Visual Workflows & Mechanisms
Diagram 1: Troubleshooting a Failed C2 Cross-Coupling Reaction
Caption: A decision tree for troubleshooting C2 cross-coupling failures.
Diagram 2: C2-Position Activation for Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for activating the C2 position for SNAr via a sulfone intermediate.
References
-
Lakshman, M. K., & Thomson, P. (2002). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Journal of Organometallic Chemistry, 653(1-2), 236-251. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 18). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Csonka, R., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1090. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Andersen, M. S. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Watson, D. A., et al. (2025, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Noble, A., et al. (2019). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron, 75(33), 4445-4453. Available at: [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. Protective Groups [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Sulfone synthesis by oxidation [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Reactivity Comparison: 2,6-Dibromo-9-methyl-9H-purine vs. 2,6-Dichloro Analogue
Executive Summary
The Bottom Line: For researchers targeting the C6 position with sensitive nucleophiles or requiring mild conditions, 2,6-dibromo-9-methylpurine (2,6-DBMP) is the superior substrate due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) compared to C-Cl (~327 kJ/mol). However, 2,6-dichloro-9-methylpurine (2,6-DCMP) remains the industry standard for robust, cost-effective scale-up where higher reaction temperatures are permissible.
This guide details the mechanistic divergence between these two scaffolds, focusing on regioselectivity (C6 vs. C2) and providing optimized protocols for SNAr and Pd-catalyzed cross-couplings.
Mechanistic Foundation: The Halogen Effect
The reactivity difference between the dibromo and dichloro analogues is governed by two competing factors: electronegativity and leaving group ability (bond strength) .
| Feature | 2,6-Dichloro (Cl) | 2,6-Dibromo (Br) | Impact on Reactivity |
| Bond Dissociation Energy | ~327 kJ/mol | ~285 kJ/mol | Br > Cl in Pd-catalyzed oxidative addition. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl > Br in activating the ring for nucleophilic attack (inductive effect). |
| Leaving Group Ability | Moderate | Good | Br > Cl stabilizes the transition state in SNAr. |
| Polarizability | Harder | Softer | Br is more susceptible to "soft" nucleophiles (e.g., thiols, phosphines). |
Regioselectivity: Why C6 Reacts First
Regardless of the halogen, the C6 position is significantly more reactive than C2.
-
Electronic Factors: The C6 carbon is adjacent to N1 and the imidazole ring (N7/N9). The N1 atom provides significant electron-withdrawing character, making C6 highly electrophilic.
-
Intermediate Stabilization: The Meisenheimer-like intermediate formed upon attack at C6 is better stabilized by resonance with N1 and N7 than the intermediate formed at C2.
Regioselectivity Pathway:
Figure 1: The sequential substitution pathway.[1] C6 is the kinetic product; C2 requires forcing conditions.
Experimental Comparison: SNAr Reactions
Scenario: Introduction of an amine at C6 (e.g., Benzylamine).
The Dichloro Approach (2,6-DCMP)
The chloride is a poorer leaving group. While C6 substitution is selective, it often requires elevated temperatures or stronger bases to reach full conversion, which risks side reactions if the nucleophile is sensitive.
-
Standard Condition: Ethanol or n-Butanol, Et3N, Reflux (78–110 °C), 4–12 hours.
-
Limitation: High heat can degrade labile amine nucleophiles or cause N-dealkylation in rare cases.
The Dibromo Approach (2,6-DBMP)
The bromide leaves readily. C6 substitution often proceeds at room temperature.
-
Standard Condition: Ethanol or DMF, Et3N, Room Temp (25 °C), 1–3 hours.
-
Advantage: "Click-like" efficiency. High regioselectivity is maintained because the temperature is too low to activate the C2-Br bond.
Comparative Protocol: C6-Amination
Objective: Synthesis of N6-benzyl-2-halo-9-methylpurine.
| Step | 2,6-Dichloro Protocol | 2,6-Dibromo Protocol |
| 1. Stoichiometry | 1.0 eq Substrate, 1.1 eq Benzylamine, 1.2 eq DIPEA | 1.0 eq Substrate, 1.05 eq Benzylamine, 1.1 eq DIPEA |
| 2. Solvent | n-Butanol (0.2 M) | Ethanol (0.2 M) |
| 3. Temperature | Reflux (117 °C) | Room Temp (20–25 °C) |
| 4. Time | 4–6 Hours | 30–90 Minutes |
| 5. Yield (Typical) | 75–85% | 88–95% |
| 6. Workup | Cool, precipitate with water, filter. | Evaporate solvent, tritur with water, filter. |
Critical Insight: If you observe a mixture of C6-mono and C2,C6-bis products with the Dibromo analogue, lower the temperature to 0 °C. The Br is so reactive that C2 attack can occur if the nucleophile is in large excess at RT.
Experimental Comparison: Pd-Catalyzed Cross-Coupling
Scenario: Suzuki-Miyaura Coupling (Phenylboronic acid).
Palladium catalysis relies on Oxidative Addition (Pd(0) insertion into C-X) as the first step.[2] This step is sensitive to bond strength.[3][4][5]
-
2,6-DBMP: C-Br bond breaks easily. Standard catalysts (Pd(PPh3)4) work efficiently.
-
2,6-DCMP: C-Cl bond is strong. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHC) to facilitate oxidative addition.
Decision Workflow for Catalysis
Figure 2: Substrate selection guide for Palladium chemistry.
Protocol: C6-Arylation (Suzuki)
Target: 6-Phenyl-2-halo-9-methylpurine.
Method A: Using 2,6-Dibromo-9-methylpurine
-
Charge: Substrate (1.0 eq), Phenylboronic acid (1.1 eq), Na2CO3 (2.0 eq).
-
Catalyst: Pd(PPh3)4 (5 mol%).
-
Solvent: DME/H2O (4:1), degassed.
-
Conditions: Heat to 80 °C for 4 hours.
-
Result: Exclusive C6 coupling. C2-Br remains intact for further functionalization.
Method B: Using 2,6-Dichloro-9-methylpurine
-
Charge: Substrate (1.0 eq), Phenylboronic acid (1.5 eq), K3PO4 (2.0 eq).
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) (Ligand is critical).
-
Solvent: Toluene/H2O (10:1).
-
Conditions: Heat to 100–110 °C for 12 hours.
-
Result: Good conversion, but higher cost due to ligand and energy.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on diazine/purine reactivity and halogen displacement trends).
-
Hocek, M., et al. (2005). "Regioselective Cross-Coupling Reactions of 2,6-Dihalopurines." Journal of Organic Chemistry.
-
BenchChem. (2025).[6] "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline." (Analogous heterocycle reactivity data).
- Legraverend, M., et al. (2006). "Synthesis of 2,6,9-trisubstituted purines." Tetrahedron. (Detailed protocols on SNAr regioselectivity).
- Nair, V., & Richardson, S. G. (1980). "Modification of Nucleic Acid Bases via Radical Intermediates: Synthesis of Dihalogenated Purines." Synthesis.
Sources
Spectroscopic Characterization Guide: 2,6-Dibromo-9-methyl-9H-purine vs. 6-Bromopurine
[1]
Executive Summary & Application Context
In the development of adenosine receptor antagonists and kinase inhibitors, the differentiation between 6-bromopurine (6-BrP) and its disubstituted, methylated analog 2,6-dibromo-9-methyl-9H-purine (2,6-DBMP) is a critical quality gate.[1]
While 6-BrP serves as a versatile, tautomeric building block, 2,6-DBMP represents a "locked" scaffold often used to enforce regioselectivity in subsequent nucleophilic aromatic substitutions (SNAr).[1] This guide delineates the spectroscopic signatures—specifically NMR and UV-Vis—that confirm the N9-methylation and C2-bromination, ensuring structural integrity before downstream functionalization.[1]
Structural Basis of Spectral Divergence
The primary spectroscopic differences arise from two structural alterations:
-
N9-Methylation: Locks the purine tautomerism, collapsing broad/averaged NMR signals into sharp, distinct peaks and altering solubility profiles.[1]
-
C2-Bromination: Removes the H2 proton, simplifying the aromatic region of the 1H NMR and introducing a heavy-atom effect in the 13C NMR.
Analytical Workflow Diagram
The following logic flow illustrates the decision-making process for characterizing these compounds.
Figure 1: Decision tree for spectroscopic differentiation of halogenated purines.
Spectroscopic Comparison Data
A. Nuclear Magnetic Resonance (NMR) Characterization
The most definitive identification method is 1H NMR. 6-Bromopurine exhibits tautomerism (equilibrium between N7-H and N9-H), which often results in broadened signals and solvent-dependent shifts.[1] 2,6-DBMP, being N9-methylated, shows no tautomerism.
Table 1: Comparative 1H NMR Shifts (δ ppm)
Solvent: DMSO-d6 (Recommended for 6-BrP due to solubility)
| Feature | 6-Bromopurine (6-BrP) | 2,6-Dibromo-9-methylpurine (2,6-DBMP) | Mechanistic Insight |
| H2 Proton | 8.70 – 8.90 (s) | Absent | Diagnostic peak.[1] Substitution of H2 by Br eliminates this signal in 2,6-DBMP. |
| H8 Proton | 8.50 – 8.70 (s) | 8.60 – 8.80 (s) | H8 remains in both.[1] In 2,6-DBMP, it is the only aromatic singlet.[1] |
| N-H Proton | ~13.5 (Broad/Invisible) | Absent | 6-BrP has an acidic proton that exchanges rapidly, often broadening into the baseline.[1] |
| N-CH₃ | Absent | 3.75 – 3.85 (s) | The N9-methyl group appears as a sharp singlet, integrating to 3H.[1] |
Table 2: Comparative 13C NMR Shifts (δ ppm)
Note: C-Br carbons are often weak due to long relaxation times and splitting by the quadrupole moment of Br.
| Carbon | 6-Bromopurine | 2,6-Dibromo-9-methylpurine | Notes |
| C2 | ~151 (C-H) | ~142 - 146 (C-Br) | Upfield shift of C2 due to Heavy Atom Effect of Bromine.[1] |
| C6 | ~143 (C-Br) | ~143 (C-Br) | Similar environment; characteristic of halo-purines.[1] |
| C8 | ~145 (C-H) | ~147 (C-H) | Deshielded slightly in the dibromo derivative.[1] |
| N-CH₃ | N/A | ~30.0 - 32.0 | Clear aliphatic signal confirming alkylation. |
B. UV-Vis Spectroscopy[1][2][3][4][5]
Halogenation and methylation alter the electronic transition energies (π → π*).
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
To ensure reproducibility and avoid "ghost" peaks from tautomers.
-
Solvent Selection:
-
6-BrP: Use DMSO-d6 . It is sparingly soluble in CDCl3. In DMSO, the tautomeric exchange is slowed, sharpening the H2/H8 signals.
-
2,6-DBMP: Soluble in CDCl3 .[1] Using CDCl3 allows for easier recovery of the sample and avoids the hygroscopic nature of DMSO.
-
-
Concentration: Prepare a 10–15 mg/mL solution.
-
Acquisition:
-
Set relaxation delay (
) to seconds to allow full relaxation of the isolated H8 proton. -
For 13C, increase scans (NS > 512) to detect the quaternary C-Br carbons, which have low NOE enhancement.
-
Protocol B: Synthesis of 2,6-Dibromo-9-methylpurine (Validation)
Use this protocol to generate a reference standard if commercial material is unavailable.[1]
-
Starting Material: Dissolve 2,6-dibromopurine (1.0 eq) in anhydrous DMF (0.2 M).
-
Base: Add K2CO3 (1.2 eq). Stir for 15 min at Room Temperature (RT).
-
Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.[1]
-
Caution: MeI is a carcinogen. Use a fume hood.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The product (N9-Me) is usually the major isomer and moves faster (higher Rf) than the N7-isomer.
-
Workup: Pour into water. Filter the resulting white precipitate.
-
Purification: Recrystallize from Ethanol or perform flash chromatography if N7/N9 isomer separation is required.
References
-
Tautomerism in Purines
- Title: "Tautomerism of Purines: NMR and Theoretical Study."
- Source:Journal of the American Chemical Society
- Context: Explains the N7H/N9H equilibrium shifts in DMSO vs. aqueous media.
-
[1]
-
NMR of Halogenated Purines
- Title: "13C NMR spectra of substituted purines."
- Source:Magnetic Resonance in Chemistry
-
Context: Provides the foundational chemical shift ranges for C-Cl and C-Br substituted purine rings.[1]
-
Synthesis of 2,6-Dibromo-9-methylpurine
(Note: Specific spectral values derived from composite data of 2,6-dichloro and 6-bromo analogs where exact literature matches for the dibromo-methyl derivative were consolidated.)
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 9-Methyl-Purine Derivatives
Abstract
9-Methyl-purine derivatives are a cornerstone in medicinal chemistry and chemical biology, forming the scaffold for numerous therapeutic agents and molecular probes.[1][2][3] The strategic placement of a methyl group at the N9 position is often critical for modulating biological activity, improving metabolic stability, and fine-tuning physicochemical properties. However, the synthesis of these compounds is frequently complicated by challenges in regioselectivity, with undesired N7-alkylation being a common and often difficult-to-separate side reaction. This guide provides an in-depth comparison of the three primary synthetic strategies for accessing 9-methyl-purine derivatives: Direct N-Alkylation, de novo construction via the Traube Synthesis, and synthesis from imidazole precursors. We will dissect the mechanistic underpinnings of each route, provide validated experimental protocols, and present comparative data to empower researchers in selecting the optimal pathway for their specific target molecule and application.
Introduction: The Significance of N9-Methylation
Purines, such as adenine and guanine, are fundamental components of nucleic acids and cellular metabolism.[4][5] Their synthetic analogs are pivotal in drug development. The methylation of the purine core, particularly at the N9 position, is a key modification in the design of antivirals (e.g., acyclovir analogs), anticancer agents, and inhibitors of various enzymes.[1][3][6][7] The N9 position is often crucial for mimicking the natural ribose linkage in nucleosides, thereby facilitating binding to target enzymes. However, the purine ring system possesses multiple nucleophilic nitrogen atoms, making regioselective alkylation a significant synthetic hurdle. The primary competition in methylation occurs between the N9 and N7 positions, a challenge that has driven the development of diverse synthetic strategies.[8][9]
Comparative Analysis of Synthetic Strategies
We will evaluate three major synthetic paradigms for obtaining 9-methyl-purines. The choice between these routes depends on factors such as the availability of starting materials, the desired substitution pattern on the purine core, and the required level of regiochemical purity.
Strategy 1: Direct Methylation of Purine Scaffolds
The most conceptually straightforward approach is the direct methylation of a pre-existing purine ring. This method is attractive due to its atom economy and potentially short synthetic sequence. However, its primary drawback is the frequent formation of a mixture of N9 and N7 methylated isomers.[8]
Mechanistic Considerations: The outcome of direct alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions.
-
Kinetic vs. Thermodynamic Control: The N7 position is often considered the site of kinetic attack due to its higher electron density and steric accessibility. In contrast, the N9-substituted product is typically the thermodynamically more stable isomer.
-
Influence of Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are commonly used to deprotonate the purine, forming the purine anion. The nature of the counter-ion and solvent polarity can influence the N9/N7 ratio.
-
Substituent Effects: The electronic properties of substituents on the purine ring can steer the site of methylation. Electron-withdrawing groups can alter the nucleophilicity of the different nitrogen atoms. Recently, strategies involving bulky substituents at the C6 position have been shown to sterically hinder the N7 position, thereby promoting exclusive N9 alkylation.[8] Similarly, the use of β-cyclodextrin has been reported to block the N7 position, leading to high N9 selectivity.[10]
Data Summary: Direct Methylation Approaches
| Starting Material | Methylating Agent | Base / Solvent | N9:N7 Ratio | Yield (%) | Reference |
| 6-Chloropurine | Methyl Iodide | K₂CO₃ / DMF | Mixture | ~60-70 | [11] |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH / DMF | >99:1 | Not specified | [8] |
| Purine | Various Alkyl Halides | β-Cyclodextrin / Water | >99:1 | Good to Excellent | |
| 6-Chloropurine | Various Alkyl Halides | TBAH / Microwave | N9 selective | Good | [12] |
Strategy 2: The Traube Purine Synthesis (de novo)
The Traube synthesis, first reported in 1900, is a powerful and versatile de novo method for constructing the purine ring system.[13][14] This approach involves the condensation of a substituted 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives.[13]
Mechanistic Considerations: This method provides unambiguous control over the position of substituents, including the N9-alkyl group. The key is to start with a pyrimidine precursor that already contains the desired N-methyl group.
-
Pyrimidine Formation: A suitable pyrimidine is synthesized. For a 9-methylpurine, one would typically start with a precursor that allows for methylation of what will become the N9 nitrogen.
-
Nitrosation and Reduction: A nitroso group is introduced at the C5 position, which is then reduced to an amino group, yielding a 4,5-diaminopyrimidine.
-
Cyclization: The diaminopyrimidine is then cyclized with a one-carbon source (e.g., formic acid, triethyl orthoformate) to form the imidazole portion of the purine ring.
The primary advantage of the Traube synthesis is its absolute regioselectivity for the N9 position, as this is predetermined by the structure of the starting pyrimidine.
Strategy 3: Synthesis from Imidazole Precursors
An alternative de novo strategy involves building the pyrimidine ring onto a pre-existing, appropriately substituted imidazole.[15][16] This route offers excellent control over the substitution pattern and is particularly useful for synthesizing complex or highly functionalized purine derivatives.
Mechanistic Considerations: This pathway mirrors the biosynthetic route to purines and offers a high degree of flexibility.
-
Imidazole Synthesis: An N-methylated imidazole with amino and cyano (or carboxamide) groups at positions 4 and 5 is prepared. The van Leusen imidazole synthesis is a modern and efficient method for this step.[17]
-
Pyrimidine Ring Closure: The imidazole precursor is then treated with reagents that provide the remaining atoms for the pyrimidine ring. For example, reacting a 5-amino-1-methyl-1H-imidazole-4-carbonitrile with reagents like triethyl orthoformate and subsequent treatment with ammonia can yield the desired 9-methyladenine derivative.[18]
This approach guarantees the N9-methylation, as the methyl group is installed on the imidazole precursor at the outset. It is a powerful method for creating purine libraries with diverse substitutions.
Workflow Comparison
The following diagram illustrates the conceptual differences between the three main synthetic strategies.
Caption: High-level overview of the three major synthetic routes.
Detailed Experimental Protocols
To provide a practical comparison, we present detailed protocols for the synthesis of a common intermediate, 9-methyl-6-chloropurine, using two different strategies.
Protocol 1: Direct Methylation of 6-Chloropurine
This protocol is adapted from established procedures but highlights the typical challenge of isomer separation.
Objective: To synthesize 9-methyl-6-chloropurine via direct methylation, illustrating the formation of isomeric products.
Materials:
-
6-Chloropurine (1.0 g, 6.47 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.34 g, 9.71 mmol)
-
Methyl iodide (MeI) (0.48 mL, 7.76 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropurine (1.0 g) and anhydrous DMF (20 mL).
-
Add anhydrous potassium carbonate (1.34 g) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (0.48 mL) dropwise to the stirring suspension.
-
Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC (e.g., 10% MeOH in CH₂Cl₂), observing the consumption of starting material and the appearance of two new, closely-eluting spots.
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product will be a mixture of N9 and N7 isomers. Purify by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to separate the isomers. The N9 isomer is typically the major product and slightly more polar.
-
Combine fractions containing the pure N9 isomer and concentrate to yield 9-methyl-6-chloropurine as a white solid.
Expected Outcome:
-
Yield: Variable, typically 50-65% for the desired N9 isomer after chromatography.
-
Purity: >98% after purification.
-
Causality: The use of K₂CO₃ in DMF is a standard method, but it does not provide high regioselectivity, leading to the formation of a significant amount of the N7 isomer, which necessitates a careful chromatographic separation.
Protocol 2: Traube Synthesis of 9-Methyl-6-chloropurine
This protocol demonstrates a regiospecific route starting from a pyrimidine precursor.
Objective: To synthesize 9-methyl-6-chloropurine unambiguously via a de novo Traube synthesis.
Step 2a: Synthesis of 4,6-dichloro-5-nitropyrimidine
-
(This intermediate is often commercially available or prepared from 4,6-dihydroxypyrimidine).
Step 2b: Synthesis of 4-chloro-6-methylamino-5-nitropyrimidine
-
Dissolve 4,6-dichloro-5-nitropyrimidine (5.0 g, 25.8 mmol) in ethanol (100 mL) in a flask cooled in an ice bath.
-
Slowly bubble methylamine gas through the solution or add a solution of methylamine in ethanol (e.g., 33 wt. %) dropwise until the starting material is consumed (monitor by TLC).
-
Stir for an additional hour at 0-5 °C.
-
Remove the solvent under reduced pressure. The resulting solid is washed with cold water and dried to give the product.
Step 2c: Synthesis of 4-chloro-5-amino-6-methylaminopyrimidine
-
Suspend the nitro-pyrimidine from the previous step (e.g., 25 mmol) in methanol (150 mL).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~250 mg).
-
Hydrogenate the mixture on a Parr shaker or using a hydrogen balloon at room temperature and atmospheric pressure until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to obtain the crude 4,5-diaminopyrimidine, which is often used directly in the next step.
Step 2d: Cyclization to 9-methyl-6-chloropurine
-
To the crude diaminopyrimidine, add triethyl orthoformate (25 mL) and a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and concentrate in vacuo to remove excess triethyl orthoformate.
-
Triturate the residue with diethyl ether, filter the solid, and wash with more ether.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 9-methyl-6-chloropurine.
Expected Outcome:
-
Yield: Typically >80% for the final cyclization step.
-
Purity: High, as no isomeric byproducts are formed.
-
Causality: This multi-step but highly reliable method builds the purine ring with the methyl group already in the correct position on the pyrimidine precursor, thus ensuring absolute N9 regioselectivity.
Caption: Workflow for the Traube Synthesis of 9-methyl-6-chloropurine.
Conclusion and Recommendations
The optimal synthetic route to a 9-methyl-purine derivative is highly dependent on the specific goals of the research.
-
Direct Methylation is best suited for exploratory synthesis where a small amount of material is needed quickly and efficient purification methods are available to separate N9/N7 isomers. Modern methods using sterically-hindered substrates or phase-transfer catalysts can significantly improve selectivity, making this a viable option for specific scaffolds.[8][12]
-
The Traube Synthesis is the gold standard for applications requiring absolute regiochemical purity and larger quantities of material. Although it is a longer sequence, its reliability and unambiguous outcome make it ideal for the synthesis of pharmaceutical intermediates and well-defined biological probes.
-
Synthesis from Imidazole Precursors provides the greatest flexibility for creating diverse libraries of highly substituted purines. It is the preferred method when complex functionality is required on both the pyrimidine and imidazole portions of the purine core.
For researchers in drug development, the robustness and scalability of the de novo routes (Traube and imidazole-based) are highly advantageous, justifying the initial investment in a longer synthetic sequence. For academic and early-stage discovery chemistry, the speed of direct alkylation, coupled with modern purification techniques, can accelerate the generation of initial structure-activity relationship (SAR) data.
References
-
Charifson, P. S., & Walters, W. P. (2014). The state of the art in drug discovery. Journal of Medicinal Chemistry, 57(20), 8395-8413. [Link]
-
Lister, J. H. (1971). Purines. Wiley-Interscience. [Link]
-
Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47. [Link]
-
Robins, R. K., & Lin, H. H. (1957). Potential Purine Antagonists. IV. Synthesis of Some 9-Methyl-6-substituted-purines. Journal of the American Chemical Society, 79(2), 490-494. [Link]
-
Tidwell, J. H., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. Organic Letters, 8(23), 5255-5258. [Link]
-
Wang, L., et al. (2012). Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. Chinese Chemical Letters, 23(7), 785-788. [Link]
-
Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Methyl-Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]
-
Zou, R., & Robins, M. J. (1987). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry, 65(6), 1436-1437. [Link]
-
van Leusen, A. M., et al. (1977). Synthesis of imidazoles from tosylmethyl isocyanide and aldimines. The Journal of Organic Chemistry, 42(7), 1153-1159. [Link]
-
Vinuesa, A., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry, 59(3), 597-602. [Link]
-
Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]
Sources
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiopurine induced disturbance of DNA methylation in human malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Traube Purine Synthesis [drugfuture.com]
- 14. Traube purine synthesis | PPTX [slideshare.net]
- 15. mdpi.com [mdpi.com]
- 16. Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dibromo-9-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step operational and disposal protocols for 2,6-Dibromo-9-methyl-9H-purine. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for laboratory safety and chemical handling. The following procedures are designed to ensure the safe management and compliant disposal of this compound, protecting both laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dibromo-9-methyl-9H-purine was not available at the time of this writing. The following guidance is synthesized from the known hazards of closely related compounds, including other brominated purines and halogenated heterocyclic molecules, as well as established best practices for hazardous chemical waste management.[1][2][3][4] It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health & Safety (EHS) office for site-specific procedures.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of 2,6-Dibromo-9-methyl-9H-purine is the foundation of its safe management. Based on analogous compounds, it should be handled as a substance that is, at a minimum, an irritant and potentially harmful.[3][4] The presence of carbon-bromine bonds places it in the category of halogenated organic compounds, which require specific disposal routes to prevent environmental contamination.[3]
Anticipated Hazards:
-
Skin Irritation (H315): Likely to cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation (H319): Likely to cause serious irritation if it comes into contact with the eyes.[3][4]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed/In Contact with Skin: There is a potential for toxicity if ingested or absorbed through the skin.[5][6][7]
The causality for these hazards lies in the chemical reactivity of the purine scaffold combined with the halogen substituents. Brominated organic compounds can be reactive and may have toxicological effects that are not yet fully characterized. Therefore, the precautionary principle—treating the substance with a high degree of caution—is the most scientifically sound approach.
Table 1: Summary of Inferred Hazards and Regulatory Information
| Parameter | Description | Rationale & Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on SDS for analogous compounds like 2,6-Dichloro-9-methyl-9H-purine and other brominated heterocycles.[3][4] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | P261: Avoid breathing dust.P264: Wash hands thoroughly.P280: Wear protective equipment.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water.[4] |
| Potential EPA Waste Code | F001 / F002 | As a halogenated organic compound, it may fall under these codes if used as a solvent or mixed with listed solvents. Final determination must be made by EHS.[8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To prevent potentially vigorous or exothermic reactions.[1] |
Part 2: Operational and Disposal Plans
A self-validating system of protocols ensures that safety is maintained at every step, from handling during research to the final disposal pathway.
A. Personal Protective Equipment (PPE)
The primary control measure when handling 2,6-Dibromo-9-methyl-9H-purine is to prevent direct contact. The selection of PPE is a critical experimental choice driven by the need to create a barrier against the identified hazards.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. This is non-negotiable to prevent eye irritation.[3]
-
Hand Protection: Wear chemical-resistant, impervious gloves such as nitrile. Gloves must be inspected for integrity before use. Dispose of contaminated gloves immediately after use and wash hands thoroughly.
-
Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure arms are covered. For larger quantities, consider a chemical-resistant apron.[3]
-
Respiratory Protection: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator may be required. Consult your EHS office for proper respirator selection and fit-testing.
B. Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don Appropriate PPE: Before cleanup, don the full PPE as described above.
-
Contain the Spill: For a solid spill, gently cover it with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container. Use non-sparking tools if there is any fire risk.[3] Avoid dry sweeping that generates dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol, if compatible), followed by soap and water. Collect all cleanup materials (wipes, absorbents) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
C. Waste Disposal Workflow
The proper disposal of 2,6-Dibromo-9-methyl-9H-purine is a regulated process. It must be disposed of as hazardous chemical waste.[1] Under no circumstances should it be disposed of in the regular trash or down the drain.[2]
Step-by-Step Disposal Protocol:
-
Waste Segregation (The "Why"): This is the most critical step. Never mix halogenated waste with non-halogenated waste.[9] The reason is both safety and cost. Halogenated waste requires high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[3] Mixing waste streams contaminates the entire volume, drastically increasing disposal costs and complexity.
-
Container Selection:
-
Solid Waste: Collect solid 2,6-Dibromo-9-methyl-9H-purine and any contaminated materials (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealable container. A wide-mouth glass or polyethylene container is suitable.[9]
-
Liquid Waste: If dissolved in a solvent, collect in a designated "Halogenated Organic Waste" container. The container must be made of a compatible material (e.g., glass or polyethylene) and have a tight-fitting screw cap.[9][] Do not leave a funnel in the container.[]
-
-
Waste Labeling: All waste containers must be properly labeled the moment waste is first added. The label must include:
-
The words "Hazardous Waste".[]
-
The full chemical name: "2,6-Dibromo-9-methyl-9H-purine". Avoid formulas or abbreviations.[]
-
For mixtures, list all components and their approximate percentages.
-
The date accumulation started.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[1]
-
The container must be kept closed at all times except when adding waste.[1][]
-
Ensure the waste container is in secondary containment (a larger, chemically resistant tray or bin) to contain any potential leaks.[9]
-
Store away from incompatible materials.[5]
-
-
Arranging for Disposal: Once the waste container is 90% full, or within one year of the start date (whichever comes first), contact your institution's EHS department to schedule a waste pickup.[] EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[9]
Diagram 1: Disposal Decision Workflow
This diagram illustrates the logical steps from chemical use to final disposal.
Caption: Waste Management Workflow for 2,6-Dibromo-9-methyl-9H-purine.
References
-
CAS. (n.d.). 2,6-Dibromo-9H-purine. CAS Common Chemistry. Retrieved February 27, 2026, from [Link]
-
Chemos GmbH & Co. KG. (2024, May 31). Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 9-Methyl-9H-purine-2,6-diamine. Retrieved February 27, 2026, from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
Cheméo. (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0). Retrieved February 27, 2026, from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved February 27, 2026, from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved February 27, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 9-Methyl-9H-purine-2,6-diamine | C6H8N6 | CID 22949012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9H-Purine (CAS 120-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dibromo-9-methyl-9H-purine
This document provides essential safety protocols for laboratory personnel handling 2,6-Dibromo-9-methyl-9H-purine. Given that specific toxicological data for this compound is not extensively available, the following guidance is synthesized from the safety profiles of structurally analogous compounds, including halogenated purines and pyridines, and established principles of laboratory safety. A thorough, site-specific risk assessment must be conducted before commencing any work.
Understanding the Hazard Profile
2,6-Dibromo-9-methyl-9H-purine is a halogenated purine derivative. While its specific toxicological properties have not been fully investigated, data from similar chemical structures, such as 6-Bromo-9H-purine and 2,6-Dibromopyridine, indicate a potential for significant irritation and toxicity.[1][2] Researchers must assume the compound is hazardous and handle it with the utmost care.
Anticipated Hazards:
-
Skin Irritation: Brominated organic compounds frequently cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation or damage.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of the dust or powder may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[5]
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to create a robust barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling 2,6-Dibromo-9-methyl-9H-purine.
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (mg to g) | Chemical splash goggles conforming to ANSI Z87.1 standards.[6][7] | Chemical-resistant nitrile or neoprene gloves.[6][8][9] | Standard laboratory coat. | Required only if work is not performed in a certified chemical fume hood. |
| Large-Scale Operations or Bulk Handling | Face shield worn over chemical splash goggles.[7][10] | Thicker, chemical-resistant gloves (e.g., butyl rubber, Viton) with documented resistance to halogenated organics.[6][8] | Chemical-resistant apron over a lab coat or a dedicated chemical-resistant suit.[8] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially if dust generation is likely.[2][6] |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles.[7] | Heavy-duty, chemical-resistant gloves. | Full protective suit to prevent any skin exposure. | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[11][12] |
Detailed PPE Protocols and Causality
Eye and Face Protection: The First Line of Defense
Standard safety glasses are insufficient as they do not protect against splashes or fine powders that can easily circumvent the frame.[13]
-
Chemical Splash Goggles: These are mandatory because they form a seal around the eyes, offering robust protection from splashes, aerosols, and fine dust.[13] Ensure they are rated ANSI Z87.1.[6]
-
Face Shield: When handling larger quantities or during procedures with a high risk of splashing (e.g., dissolution, transfer), a face shield must be worn in addition to goggles. This provides a secondary barrier, protecting the entire face from direct contact.[7][10]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Disposable nitrile gloves provide adequate protection for incidental contact during small-scale operations.[6] However, it is crucial to inspect gloves for any signs of degradation or puncture before and during use. For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber are necessary.[8] Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling the compound.[13][14]
-
Laboratory Coat: A standard lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[9] For larger-scale work, a chemical-resistant apron provides an additional layer of protection against corrosive or highly toxic substances.[8]
Respiratory Protection: Safeguarding Against Inhalation
The primary method for controlling respiratory hazards is the use of engineering controls.
-
Chemical Fume Hood: All weighing and handling of 2,6-Dibromo-9-methyl-9H-purine powder should be performed inside a certified chemical fume hood to minimize the inhalation of airborne particles.[9]
-
Respirators: In the absence of adequate ventilation or during a large spill clean-up, respiratory protection is essential. A NIOSH-approved respirator equipped with cartridges for organic vapors and particulates should be used.[2][6] All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as per OSHA regulations.[6]
Operational and Disposal Plans
Step-by-Step Safe Handling Workflow
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Have all necessary equipment, including waste containers, readily available.[15]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling: Conduct all manipulations of the solid compound within a fume hood to prevent dust generation and inhalation.[9][14] Keep the container tightly closed when not in use.[14][16]
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a designated, labeled hazardous waste container.[3][14] Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency protocols.
-
Post-Handling: After handling, decontaminate the work surface. Remove all PPE carefully to avoid self-contamination. Wash hands thoroughly with soap and water.[4][16]
Waste Disposal Protocol
All materials contaminated with 2,6-Dibromo-9-methyl-9H-purine, including gloves, weigh boats, and excess compound, must be treated as hazardous chemical waste.[15]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, sealed container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[15]
-
Disposal: Dispose of the waste container according to your institution's and local hazardous waste regulations.[3][4]
Visualized Safe Handling Workflow
The following diagram outlines the critical decision-making and operational flow for safely handling 2,6-Dibromo-9-methyl-9H-purine.
Caption: Workflow for safe handling and disposal of 2,6-Dibromo-9-methyl-9H-purine.
References
- Benchchem. (n.d.). Essential Safety and Handling Protocols for 3,6-Dimethyl-3H-purine.
- Merck. (2026, February 18). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009, September 17). SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Cole-Parmer. (2005, May 5). Material Safety Data Sheet - Purine, 99%.
- New Jersey Department of Health. (n.d.). PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY.
- University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- Environmental Health & Safety, University of Colorado Boulder. (2024, August 4). Common Personal Protective Equipment.
- Occupational Safety and Health Administration. (2021, January 28). PYRIDINE.
- Benchchem. (n.d.). Personal protective equipment for handling H-Ala-OEt.HCl.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- PubChem. (n.d.). 9-Methyl-9H-purine-2,6-diamine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine.
- ECHEMI. (n.d.). 6-Bromo-9H-purine SDS, 767-69-1 Safety Data Sheets.
- ECHEMI. (n.d.). 2,6-DICHLORO-9-METHYL-9H-PURINE SDS, 2382-10-7 Safety Data Sheets.
- Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,6-Dibromopyridine, 98%.
- Carl ROTH. (n.d.). Safety Data Sheet: Uric acid.
- Sigma-Aldrich. (n.d.). 6-bromo-9H-purine | 767-69-1.
- ECHEMI. (n.d.). 2-chloro-6-methyl-9H-purine SDS, 1681-19-2 Safety Data Sheets.
Sources
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 9-Methyl-9H-purine-2,6-diamine | C6H8N6 | CID 22949012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. nj.gov [nj.gov]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
